molecular formula C8H6Cl2O2 B1323067 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone CAS No. 39066-18-7

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Cat. No.: B1323067
CAS No.: 39066-18-7
M. Wt: 205.03 g/mol
InChI Key: YCAQBCPDPOPUMU-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H6Cl2O2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAQBCPDPOPUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00631232
Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one
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Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39066-18-7
Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone
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Record name 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethan-1-one
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Record name Ethanone, 2-chloro-1-(3-chloro-4-hydroxyphenyl)
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Foundational & Exploratory

Spectral Analysis of 2-Chloro-1-(3-hydroxyphenyl)ethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 2-chloro-1-(3-hydroxyphenyl)ethanone, a valuable intermediate in organic synthesis. As a member of the α-haloketone class of compounds, it demonstrates significant reactivity, making it a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1] A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of 2-chloro-1-(3-hydroxyphenyl)ethanone, presented below, forms the basis for interpreting its spectral data. The molecule's key features include a substituted aromatic ring, a ketone carbonyl group, and a chloromethyl group, all of which give rise to characteristic signals in different spectroscopic techniques.

Caption: Molecular structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-chloro-1-(3-hydroxyphenyl)ethanone, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected and observed ¹H NMR data for 2-chloro-1-(3-hydroxyphenyl)ethanone in a deuterated chloroform (CDCl₃) solvent are summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.51-7.49Multiplet1HAr-H
7.40-7.36Triplet2HAr-H
7.14Doublet1HAr-H
5.67Singlet1H-OH
4.70Singlet2H-CH₂Cl

Data sourced from a peer-reviewed study on the synthesis and characterization of 2-chloro-1-(3-hydroxyphenyl)ethanone. [1][2]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (7.51-7.14 ppm): The signals in the downfield region are characteristic of protons attached to an aromatic ring. The deshielding effect of the benzene ring currents causes these protons to resonate at higher chemical shifts.[3][4] The complex splitting patterns (multiplet, triplet, and doublet) arise from spin-spin coupling between the non-equivalent aromatic protons.

  • Phenolic Proton (5.67 ppm): The singlet at 5.67 ppm corresponds to the hydroxyl proton. Its chemical shift can be variable and is often concentration and solvent-dependent. The absence of splitting indicates no adjacent protons.

  • Chloromethyl Protons (4.70 ppm): The singlet at 4.70 ppm is assigned to the two protons of the chloromethyl (-CH₂Cl) group. The electronegative chlorine atom strongly deshields these protons, causing them to appear further downfield than typical alkyl protons. The singlet nature of this peak indicates no adjacent protons.

¹³C NMR Spectroscopy
Predicted Chemical Shift (δ) ppmCarbon Assignment
~191C =O
~157C -OH
~137Ar-C
~130Ar-C H
~122Ar-C H
~121Ar-C H
~115Ar-C H
~46C H₂Cl

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon (~191 ppm): The ketone carbonyl carbon is significantly deshielded and typically appears in the 190-220 ppm region.

  • Aromatic Carbons (~157-115 ppm): The aromatic carbons resonate in the 100-160 ppm range. The carbon attached to the hydroxyl group (C-OH) is expected at the most downfield position due to the oxygen's deshielding effect. The other aromatic carbons will have distinct chemical shifts based on their substitution pattern.

  • Chloromethyl Carbon (~46 ppm): The carbon of the chloromethyl group is deshielded by the attached chlorine atom and is expected to appear around 40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-chloro-1-(3-hydroxyphenyl)ethanone shows characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group
3400 (broad)O-H stretchPhenolic -OH
2987C-H stretchAromatic C-H
1789 (strong)C=O stretchKetone
1694C=C stretchAromatic C=C
832 (strong)C-H bendAromatic C-H (out-of-plane)

Data sourced from a peer-reviewed study on the synthesis and characterization of 2-chloro-1-(3-hydroxyphenyl)ethanone. [1][2]

Interpretation of the IR Spectrum:

  • O-H Stretch (3400 cm⁻¹): The broad absorption band at 3400 cm⁻¹ is a classic indicator of a hydroxyl group involved in hydrogen bonding.[5]

  • Aromatic C-H Stretch (2987 cm⁻¹): The peak just below 3000 cm⁻¹ is characteristic of C-H stretching vibrations in aromatic rings.[6]

  • C=O Stretch (1789 cm⁻¹): The strong, sharp absorption at 1789 cm⁻¹ is indicative of a ketone carbonyl group. The position of this band can be influenced by conjugation and the presence of electronegative substituents.

  • Aromatic C=C Stretch (1694 cm⁻¹): The absorption at 1694 cm⁻¹ is due to the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • Aromatic C-H Bend (832 cm⁻¹): The strong absorption in the fingerprint region at 832 cm⁻¹ corresponds to the out-of-plane bending of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. While an experimental mass spectrum for 2-chloro-1-(3-hydroxyphenyl)ethanone is not available, we can predict the key fragmentation pathways based on the principles of mass spectrometry for α-chloroketones.

Predicted Fragmentation Pathways:

The molecular ion peak (M⁺) for 2-chloro-1-(3-hydroxyphenyl)ethanone would be observed at m/z 170, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 172 (the M+2 peak) would also be present due to the natural abundance of the ³⁷Cl isotope (approximately one-third the intensity of the M⁺ peak).

Key fragmentation pathways would likely involve:

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group is a common fragmentation pathway for ketones.[7][8] This would result in the formation of a resonance-stabilized acylium ion.

  • Loss of Chlorine: The molecule could lose a chlorine radical to form a cation.

  • Fragmentation of the Aromatic Ring: Further fragmentation of the aromatic portion of the molecule can also occur.

fragmentation M [M]⁺˙ m/z = 170/172 F1 [M - Cl]⁺ m/z = 135 M->F1 - Cl• F2 [M - CH₂Cl]⁺ m/z = 121 M->F2 - •CH₂Cl F3 [C₇H₅O]⁺ m/z = 105 F2->F3 - O

Caption: Predicted major fragmentation pathways for 2-chloro-1-(3-hydroxyphenyl)ethanone in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic techniques discussed.

NMR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 2-chloro-1-(3-hydroxyphenyl)ethanone.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, relaxation delay of 1-2 seconds).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation (Electron Ionization - EI):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Acquisition:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For direct insertion, the sample is heated to volatilize it into the ion source.

    • In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z values.

Conclusion

The comprehensive spectral analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone presented in this guide provides researchers with the necessary tools to confidently identify and characterize this important synthetic intermediate. The combination of ¹H NMR, IR, and predicted ¹³C NMR and MS data offers a detailed picture of the molecule's structure and functional groups. By understanding the principles behind the spectral data and following robust experimental protocols, scientists can ensure the quality and integrity of their research in the field of drug development and organic synthesis.

References

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Interpreting IR Spectra. Chemistry Steps. [Link]

  • Ketone IR Spectroscopy Analysis. Berkeley Learning Hub. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Texas at Dallas. [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • Fragmentation Pathways. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document delves into the compound's physicochemical properties, outlines detailed synthetic pathways, and explores its versatile applications in medicinal chemistry. With a focus on scientific integrity and practical insights, this guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of α-Haloketones in Pharmaceutical Synthesis

α-Haloketones, such as this compound, are a class of highly valuable organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents.[1] Their significance stems from the dual reactivity imparted by the carbonyl group and the adjacent halogen atom. The electrophilic nature of the carbonyl carbon and the ability of the halogen to act as a good leaving group make these molecules susceptible to a variety of nucleophilic substitution and condensation reactions. This reactivity is the cornerstone of their utility in constructing complex molecular architectures found in many modern drugs.

This compound, in particular, possesses a unique combination of functional groups: a reactive α-chloro ketone, a phenolic hydroxyl group, and a chlorinated phenyl ring. This distinct substitution pattern offers multiple sites for chemical modification, allowing for the strategic introduction of various pharmacophores and the synthesis of diverse compound libraries for drug discovery.

This guide will provide a detailed exploration of the synthesis, properties, and applications of this important pharmaceutical intermediate, offering both theoretical understanding and practical, field-proven protocols.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation.

PropertyValueSource
CAS Number 39066-18-7[2]
Molecular Formula C₈H₆Cl₂O₂[2]
Molecular Weight 205.04 g/mol [2]
Appearance Solid (form)[2]
InChI 1S/C8H6Cl2O2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2[2]
SMILES O=C(CCl)C(C=C1)=CC(Cl)=C1O[2]

Note: Detailed analytical data such as melting point, boiling point, and solubility for this specific compound are not widely published. However, related compounds like 2-chloro-1-(3-hydroxyphenyl)ethanone have a reported melting point of 352–354 K (79-81 °C).[3]

Spectroscopic Data (Reference Data for a Similar Compound):

For the related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, the following spectroscopic data has been reported and can serve as a useful reference for the characterization of the title compound[3]:

  • FTIR (ν, cm⁻¹): 3400 (Ar-OH, broad), 2987 (C-H stretching), 1694 (C=C stretching), 1789 (s, C=O stretching), 832 (s, Ar-C-H bending).

  • ¹H NMR (400 MHz, CDCl₃, δ, ppm): 4.7 (s, 2H, -CH₂), 5.671 (s, 1H, -OH), 7.14 (d, 1H, Ar-H, J = 4.8 Hz), 7.36–7.4 (t, 2H, Ar-H, J = 16 Hz), 7.493–7.51 (m, 1H, Ar-H, J = 6.4 Hz).

Synthesis of this compound

The synthesis of this compound can be strategically approached through a two-step process: the synthesis of the precursor 3-chloro-4-hydroxyacetophenone, followed by its α-chlorination.

Synthesis of the Precursor: 3-Chloro-4-hydroxyacetophenone

A common and effective method for the synthesis of 3-chloro-4-hydroxyacetophenone is the direct chlorination of the readily available starting material, p-hydroxyacetophenone.

Reaction Scheme:

Synthesis of 3-chloro-4-hydroxyacetophenone p_hydroxyacetophenone p-Hydroxyacetophenone product 3-Chloro-4-hydroxyacetophenone p_hydroxyacetophenone->product Chlorination chlorine Cl₂ chlorine->product methylene_chloride CH₂Cl₂ (solvent) methylene_chloride->product

Figure 1: Synthesis of 3-chloro-4-hydroxyacetophenone.

Experimental Protocol:

This protocol is adapted from a known procedure for the chlorination of p-hydroxyacetophenone.[4]

  • Dissolution: Dissolve 50 g of p-hydroxyacetophenone in 500 ml of hot methylene dichloride.

  • Filtration: Filter the hot solution through a small pad of silica gel to remove any impurities.

  • Crystallization: Allow the solution to cool to room temperature and then remove the methylene dichloride under reduced pressure to obtain crystalline p-hydroxyacetophenone.

  • Reaction Setup: Dissolve the obtained crystals (approximately 41.75 g, 0.31 mol) in about 1.5 liters of methylene dichloride in a reaction flask equipped with a gas inlet tube and a magnetic stirrer.

  • Chlorination: Place the reaction flask in an ice bath to cool the solution. Bubble chlorine gas through the stirred solution. The reaction is typically rapid.

  • Work-up: After approximately 5 minutes of chlorine gas bubbling, stop the gas flow and remove the methylene dichloride under reduced pressure.

  • Product Isolation: The resulting white crystals of 3-chloro-4-hydroxyacetophenone can be collected. The reported purity is typically >90%.[4]

α-Chlorination of 3-Chloro-4-hydroxyacetophenone

The introduction of the α-chloro group is a critical step and is generally achieved through electrophilic substitution on the enol or enolate form of the ketone. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation.[1][5]

Reaction Scheme:

Alpha-Chlorination precursor 3-Chloro-4-hydroxyacetophenone product This compound precursor->product α-Chlorination reagent SO₂Cl₂ reagent->product solvent Toluene/Alcohol solvent->product

Figure 2: α-Chlorination to yield the target compound.

Experimental Protocol (Proposed):

This protocol is based on established methods for the α-chlorination of substituted acetophenones.[1][5]

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve 3-chloro-4-hydroxyacetophenone in a suitable solvent such as toluene. A patent suggests toluene as an advantageous solvent over traditional chlorinated solvents like dichloromethane, as it can lead to an improved impurity profile.[5]

  • Reagent Addition: Add a small amount of an alcohol (e.g., methanol or ethanol) as a catalyst.[5] Cool the mixture in an ice bath.

  • Chlorination: Add sulfuryl chloride dropwise to the stirred solution while maintaining the temperature below 10 °C. The molar ratio of the acetophenone to sulfuryl chloride should be carefully controlled to minimize dichlorination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cautiously quench the reaction mixture with cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of this compound lies in the high reactivity of the α-chloroacetyl group towards nucleophiles. This allows for the facile introduction of various functionalities, leading to the formation of key intermediates for more complex APIs.

Reactions with Amine Nucleophiles

The reaction with primary and secondary amines is a cornerstone of the application of this intermediate. This nucleophilic substitution reaction typically proceeds via an Sₙ2 mechanism to yield α-amino ketones.

Reaction Scheme:

Reaction with Amines start This compound product α-Amino Ketone start->product Nucleophilic Substitution amine R¹R²NH amine->product

Figure 3: General reaction with amine nucleophiles.

These resulting α-amino ketones are versatile precursors for a variety of heterocyclic compounds, which are prevalent in medicinal chemistry.[3]

Reactions with Thiol Nucleophiles

Similarly, thiols can act as potent nucleophiles, reacting with this compound to form α-thio ketones. These sulfur-containing compounds are of interest in drug discovery due to the unique properties that sulfur imparts to a molecule.

Reaction Scheme:

Reaction with Thiols start This compound product α-Thio Ketone start->product Nucleophilic Substitution thiol R-SH thiol->product

Figure 4: General reaction with thiol nucleophiles.

Potential Applications in the Synthesis of Bioactive Molecules

While direct, publicly available examples of the use of this compound in the synthesis of specific commercial drugs are limited, its structural motifs are present in various classes of bioactive compounds. Its potential applications can be inferred from the known activities of related structures.

  • Precursor for Heterocyclic Scaffolds: The α-amino ketone and α-thio ketone derivatives can be used in cyclization reactions to form a wide range of heterocycles, including imidazoles, thiazoles, and oxazoles, which are common cores in many pharmaceuticals.[3]

  • Chalcone Derivatives: The ketone functionality can be used in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. Chalcones are a class of compounds known for their diverse biological activities, including anticancer and antiviral properties.[6]

Safety and Handling

As with any α-haloketone, this compound should be handled with care in a well-ventilated fume hood. These compounds are often lachrymators and skin irritants.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

Conclusion

This compound is a strategically important pharmaceutical intermediate with significant potential in drug discovery and development. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity and minimize side products, is achievable through established chemical transformations. The high reactivity of its α-chloroacetyl group makes it a versatile building block for the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds and other complex molecular architectures. Further research into the specific applications of this compound is likely to uncover its role in the synthesis of novel therapeutic agents. This guide provides a solid foundation for researchers and scientists to understand and utilize this valuable intermediate in their synthetic endeavors.

References

  • PrepChem. (n.d.). Synthesis of A. 3-chloro-4-hydroxy acetophenone. Retrieved from [Link]

  • Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1127–1130. Available at: [Link]

  • Ott-Dombrowski, S., & Behrends, H. (2019). Improved synthesis of mono-chlorinated acetophenone. European Patent EP 3532455 B1.
  • Zhang, W., & Zhang, L. (2020). Chalcone: A Privileged Structure in Medicinal Chemistry. Medicinal Research Reviews, 40(5), 1859-1915. Available at: [Link]

  • De Kimpe, N., & Verhé, R. (2008). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. John Wiley & Sons.

Sources

Structure elucidation of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Introduction

This compound is a halogenated acetophenone derivative. Such compounds are pivotal intermediates in organic synthesis, particularly in the development of pharmaceutical agents, owing to their reactive α-haloketone moiety which allows for a variety of subsequent chemical transformations. An unambiguous confirmation of the molecular structure is a critical first step in any research and development endeavor involving such a compound. This guide provides a comprehensive overview of the analytical methodologies and logical framework required for the complete structure elucidation of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The overarching strategy relies on a synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a self-validating confirmation of the compound's constitution and connectivity.

Part 1: Synthesis Context - The Friedel-Crafts Acylation Approach

A plausible synthetic route for this compound is the Friedel-Crafts acylation of 2-chlorophenol with chloroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

The reaction proceeds via the formation of a highly electrophilic chloroacylium ion, which then attacks the electron-rich aromatic ring of 2-chlorophenol. The hydroxyl (-OH) and chloro (-Cl) substituents on the aromatic ring are ortho-, para-directing groups.[2][3] Given the steric hindrance at the position ortho to the bulky chlorine atom, and the electronic activation provided by the hydroxyl group, the primary site of acylation is expected to be para to the hydroxyl group and meta to the chloro group, leading to the target molecule.[2][3]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-chlorophenol 2-Chlorophenol product This compound 2-chlorophenol->product chloroacetyl_chloride Chloroacetyl Chloride catalyst AlCl₃ (Lewis Acid) chloroacetyl_chloride->catalyst activates acylium_ion Chloroacylium Ion (Electrophile) catalyst->acylium_ion generates acylium_ion->2-chlorophenol electrophilic attack

Caption: Plausible synthetic route via Friedel-Crafts acylation.

Part 2: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (Predicted in CDCl₃, 400 MHz)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~4.7Singlet (s)2H-CH₂ClThe methylene protons are adjacent to an electron-withdrawing carbonyl group and a chlorine atom, leading to a downfield shift. No adjacent protons result in a singlet.
H-b~5.5-6.5Broad Singlet (br s)1HAr-OHPhenolic protons are typically broad and their chemical shift is concentration and solvent dependent.
H-c~7.0Doublet (d)1HAr-HThis proton is ortho to the hydroxyl group and will be a doublet due to coupling with the adjacent aromatic proton.
H-d~7.8Doublet of Doublets (dd)1HAr-HThis proton is coupled to two other aromatic protons, resulting in a doublet of doublets.
H-e~8.0Doublet (d)1HAr-HThis proton is ortho to the carbonyl group and will be the most deshielded of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Expected ¹³C NMR Data (Predicted in CDCl₃, 101 MHz)

SignalChemical Shift (δ, ppm)AssignmentRationale
C-1~45-50-CH₂ClThe carbon of the chloromethyl group is shielded compared to the aromatic carbons.
C-2~115-120Ar-CAromatic carbon ortho to the hydroxyl group.
C-3~120-125Ar-CAromatic carbon meta to the hydroxyl group and para to the carbonyl group.
C-4~125-130Ar-C-ClAromatic carbon bonded to chlorine.
C-5~130-135Ar-CAromatic carbon ortho to the carbonyl group.
C-6~155-160Ar-C-OHAromatic carbon bonded to the hydroxyl group, significantly deshielded by the oxygen.
C-7~190-195C=OThe carbonyl carbon is highly deshielded and appears far downfield.
C-8~130-135Ar-CAromatic carbon ipso to the carbonyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Obtain a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

G cluster_structure This compound C1 C1 (-CH2Cl) C2 C2 (Ar-C) C3 C3 (Ar-C) C4 C4 (Ar-C-Cl) C3->C4 C4->C2 C5 C5 (Ar-C) C6 C6 (Ar-C-OH) C5->C6 C6->C2 C7 C7 (C=O) C7->C1 C8 C8 (Ar-C) C7->C8 C8->C3 C8->C5

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentRationale
3200-3500BroadO-H stretchThe broadness is due to hydrogen bonding of the phenolic hydroxyl group.
~1680StrongC=O stretchThe carbonyl group of an aryl ketone typically absorbs in this region. Conjugation with the aromatic ring lowers the frequency.
~1600, ~1470MediumC=C stretchAromatic ring vibrations.
~1250StrongC-O stretchPhenolic C-O bond.
~750StrongC-Cl stretchAlkyl chloride C-Cl bond.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Place the sample in an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer additional structural clues.

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will appear at m/z 204, the [M+2]⁺ peak at m/z 206, and the [M+4]⁺ peak at m/z 208, with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of two chlorine atoms.

  • Key Fragment Ions:

    • m/z 155/157: Loss of the chloromethyl radical (•CH₂Cl), resulting in the 3-chloro-4-hydroxybenzoyl cation. The 3:1 isotopic pattern for one chlorine atom will be observed.

    • m/z 127/129: Subsequent loss of carbon monoxide (CO) from the m/z 155/157 fragment.

    • m/z 49: The chloromethyl cation (⁺CH₂Cl).

G M [M]⁺˙ m/z 204/206/208 frag1 m/z 155/157 M->frag1 - •CH₂Cl frag3 m/z 49 M->frag3 frag2 m/z 127/129 frag1->frag2 - CO

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Determine the m/z values of the ions and analyze the isotopic patterns and fragmentation pathways.

Part 3: Data Synthesis and Structure Confirmation

The definitive elucidation of the structure of this compound is achieved by integrating the data from all the aforementioned analytical techniques.

  • Molecular Formula and Unsaturation: High-resolution mass spectrometry would confirm the molecular formula as C₈H₆Cl₂O₂. The isotopic pattern of the molecular ion peak unequivocally establishes the presence of two chlorine atoms.

  • Functional Groups: IR spectroscopy confirms the presence of a hydroxyl group (broad O-H stretch), a carbonyl group (strong C=O stretch), an aromatic ring (C=C stretches), and a C-Cl bond.

  • Carbon-Hydrogen Framework:

    • ¹H NMR shows three distinct aromatic protons, a methylene group, and a phenolic proton, consistent with the proposed structure. The splitting patterns (doublets and a doublet of doublets) confirm the substitution pattern on the aromatic ring.

    • ¹³C NMR indicates the presence of eight unique carbon environments: one carbonyl carbon, one aliphatic carbon, and six aromatic carbons, which perfectly matches the proposed structure.

  • Connectivity: The combined NMR data allows for the precise placement of all atoms. The downfield chemical shift of the methylene protons in the ¹H NMR spectrum confirms their position adjacent to the carbonyl group. The chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum confirm the 1,2,4-trisubstitution pattern on the benzene ring.

The convergence of all spectroscopic data provides a robust and self-consistent confirmation of the structure as this compound.

References

  • Puttaraju, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]

  • Puttaraju, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • PubChem. CID 139084348 | C16H14Cl2O4. National Institutes of Health. [Link]

  • Li, Z., et al. (2013). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. Organic Letters, 15(16), 4118-4121. [Link]

  • Moldovan, C., et al. (2022). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Molecules, 27(21), 7243. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508). [Link]

  • SpectraBase. Acetophenone, 2-chloro- - Optional[13C NMR] - Chemical Shifts. [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation. YouTube. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Land of Chemistry. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link]

  • SpectraBase. Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • NIST WebBook. Acetophenone, 3'-chloro-. [Link]

  • SpectraBase. Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]- - Optional[13C NMR]. [Link]

  • SpectraBase. Acetophenone, 2-chloro-. [Link]

  • The Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • National Center for Biotechnology Information. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. [Link]

  • Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
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The Strategic Role of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent often belies the complex synthetic journey and the strategic choices of its molecular architects. Among the unsung heroes of this journey are the versatile building blocks, the reactive intermediates that provide the foundational scaffolds upon which pharmaceutical innovation is built. 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, a member of the α-haloketone class, represents a quintessential example of such a crucial intermediate. Its unique constellation of functional groups—a reactive α-chloro ketone, a phenolic hydroxyl group, and a dichlorinated aromatic ring—renders it a powerful tool for the construction of complex molecular architectures. This guide delves into the core chemical principles of this compound, its synthesis, reactivity, and its strategic application in the synthesis of medicinally relevant compounds, providing both a theoretical framework and practical insights for the laboratory professional.

Structural and Chemical Profile of this compound

At its core, the utility of this compound in medicinal chemistry is dictated by its distinct structural features, which impart a predictable and exploitable reactivity.

PropertyData
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
CAS Number 39066-18-7
Appearance Typically a solid

The key to its synthetic versatility lies in the interplay of its functional groups:

  • The α-Chloro Ketone Moiety : The presence of a chlorine atom on the carbon adjacent (α-position) to the carbonyl group creates a highly electrophilic center. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, making the chlorine an excellent leaving group in nucleophilic substitution reactions. This reactivity is the primary avenue for molecular elaboration.

  • The Phenolic Hydroxyl Group : The hydroxyl group on the aromatic ring is a versatile handle for further chemical modification. It can act as a nucleophile, be converted into an ether or ester, or direct subsequent electrophilic aromatic substitution reactions. Its acidity can also be modulated, influencing the overall properties of the molecule.

  • The Dichlorinated Phenyl Ring : The two chlorine atoms on the aromatic ring significantly influence the electronic properties of the molecule. They are electron-withdrawing, which can impact the reactivity of the phenolic hydroxyl group and the aromatic ring itself. Furthermore, these chlorine atoms can serve as points for late-stage diversification of a drug candidate through cross-coupling reactions, a common strategy in modern drug discovery.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound and its analogs is typically achieved through the direct α-halogenation of the corresponding acetophenone. A representative synthetic protocol for a closely related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, has been reported and provides a solid foundation for the synthesis of the title compound.[1]

Exemplary Synthetic Protocol (adapted for this compound):

  • Starting Material : 1-(3-chloro-4-hydroxyphenyl)ethanone.

  • Chlorinating Agent : Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the α-chlorination of ketones.

  • Solvent System : A mixture of methanol and a less polar solvent such as ethyl acetate or dichloromethane is often employed.

  • Procedure : To a stirred solution of 1-(3-chloro-4-hydroxyphenyl)ethanone in the chosen solvent system, sulfuryl chloride is added dropwise at a controlled temperature (e.g., 20-30°C).

  • Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent like ethanol.

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon. This allows for the facile introduction of a wide array of functional groups, making it a valuable precursor for a diverse range of molecular scaffolds.

Nucleophilic_Substitution reagent This compound product α-Substituted Ketone reagent->product Substitution byproduct HCl reagent->byproduct Elimination nucleophile Nucleophile (Nu-H) nucleophile->reagent SN2 Attack

Caption: General scheme of nucleophilic substitution at the α-carbon of this compound.

This fundamental reaction opens the door to the synthesis of numerous important classes of compounds in medicinal chemistry:

  • α-Amino Ketones : Reaction with primary or secondary amines yields α-amino ketones, which are precursors to a wide range of nitrogen-containing heterocycles and are a common structural motif in biologically active molecules.

  • α-Thio Ketones : Reaction with thiols leads to the formation of α-thio ketones, which are valuable intermediates in the synthesis of sulfur-containing heterocycles.

  • α-Ether Ketones : Reaction with alcohols or phenols results in the formation of α-ether ketones.

Application in the Synthesis of Beta-2 Adrenergic Agonists: A Case Study of Vilanterol

While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, the synthetic utility of structurally similar α-chloroacetophenones is well-established. A compelling example is the synthesis of Vilanterol , a long-acting β₂ adrenergic agonist used in the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of Vilanterol involves a key step where an α-halo-acetophenone derivative is coupled with an amine.

The general synthetic strategy for many β₂ adrenergic agonists involves the reaction of a substituted α-haloacetophenone with a suitable amine, followed by reduction of the resulting ketone to a secondary alcohol. This is a classic and reliable method for constructing the core ethanolamine pharmacophore essential for activity at the β₂ adrenergic receptor.

Conceptual Synthetic Workflow for a Vilanterol Analog:

Vilanterol_Synthesis start 2-Chloro-1-(protected-phenyl)ethanone intermediate1 α-Amino Ketone Intermediate start->intermediate1 Nucleophilic Substitution amine Amine Side Chain amine->intermediate1 intermediate2 Protected Amino Alcohol intermediate1->intermediate2 Ketone Reduction reduction Reduction (e.g., NaBH4) reduction->intermediate2 final_product Final β2-Adrenergic Agonist intermediate2->final_product Removal of Protecting Groups deprotection Deprotection deprotection->final_product

Caption: A generalized synthetic workflow for β₂ adrenergic agonists utilizing an α-chloroacetophenone intermediate.

Detailed Experimental Protocol for a Key Coupling Step (Conceptual):

  • Reactants : this compound (or a protected derivative) and the desired primary or secondary amine.

  • Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used.

  • Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the HCl generated during the reaction.

  • Temperature : The reaction is typically carried out at room temperature or with gentle heating to facilitate the substitution.

  • Work-up : The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Purification : The resulting α-amino ketone is purified by column chromatography or crystallization.

Gateway to Heterocyclic Scaffolds: Expanding the Medicinal Chemist's Toolbox

Beyond its role in the synthesis of specific drug classes like β₂ adrenergic agonists, this compound is a valuable starting material for the construction of a diverse array of heterocyclic compounds. The dual reactivity of the α-chloro ketone moiety allows for various cyclization strategies.

For example, reaction with a binucleophile can lead directly to the formation of a heterocyclic ring. Some common examples include:

  • Thiazoles : Reaction with a thioamide.

  • Imidazoles : Reaction with an amidine.

  • Oxazoles : Reaction with an amide.

  • Quinoxalines : Reaction with an o-phenylenediamine.

This versatility makes this compound and its analogs highly sought-after intermediates in the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion: A Cornerstone of Synthetic Strategy

This compound, while not a household name in the pharmaceutical world, represents a critical class of molecules that enable the efficient and strategic synthesis of complex drug candidates. Its predictable reactivity, coupled with the potential for diverse functionalization, makes it a cornerstone of synthetic strategy in medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the chemistry of this and related α-haloketones is not merely an academic exercise but a practical necessity for the innovation of next-generation therapeutics. The principles and protocols outlined in this guide serve as a testament to the enduring power of fundamental organic chemistry in the quest for new medicines.

References

  • Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221235. [Link]

  • Procopiou, P. A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522–4530. [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

  • Biggadike, K., et al. (2000). (R)-Salmeterol, a potent and long-acting beta(2)-adrenoceptor agonist. Journal of Medicinal Chemistry, 43(1), 17-20.
  • Bar-Haim, G., et al. (2016). An Efficient Total Synthesis of Vilanterol: An Inhaled Drug. ARKIVOC, 2016(5), 234-245. [Link]

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An In-depth Technical Guide to the Discovery and History of Substituted Chloroacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted chloroacetophenones represent a class of organic compounds with a rich and varied history, from their early application as chemical warfare agents to their contemporary role as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and diverse applications of these compounds. It is intended to serve as a technical resource for professionals in the fields of chemistry and drug development, offering insights into the chemical properties, reaction mechanisms, and practical utility of substituted chloroacetophenones.

A Historical Trajectory: From Tear Gas to Therapeutic Precursors

The story of substituted chloroacetophenones begins in the late 19th century with the synthesis of the parent compound, chloroacetophenone (CN). First prepared by German chemist Carl Graebe in 1871 by passing chlorine through boiling acetophenone, its potent lachrymatory (tear-inducing) properties were quickly recognized.[1] While German scientists are credited with its discovery around 1870, it wasn't until the early 20th century that its potential as a non-lethal weapon was explored.[2]

The exigencies of World War I catalyzed the weaponization of chloroacetophenone. French forces are credited with the first use of a tear gas agent, ethyl bromoacetate, in 1914.[3] Subsequently, both Allied and German forces utilized various lachrymators, including chloroacetophenone, before escalating to more lethal chemical agents.[2] Post-war, the focus shifted to civilian applications, particularly in law enforcement for riot control.[2] By the 1920s, chloroacetophenone, often referred to by the military designation CN, became a standard component in the arsenals of police forces worldwide for dispersing crowds.[2] The commercialization of "Mace," a brand name that became synonymous with tear gas sprays, further solidified the public's association of chloroacetophenone with riot control.[4][5]

However, the narrative of substituted chloroacetophenones extends far beyond their use as incapacitating agents. In the latter half of the 20th century and into the 21st, the focus of research shifted towards harnessing their reactivity for constructive purposes. The introduction of various substituents onto the aromatic ring and the α-carbon has unlocked a vast chemical space, enabling the synthesis of a wide array of complex molecules. Today, substituted chloroacetophenones are indispensable building blocks in the pharmaceutical and agrochemical industries, serving as key intermediates in the production of life-saving drugs and effective crop protection agents.

Synthetic Methodologies: Crafting the Core Structure

The synthesis of substituted chloroacetophenones primarily relies on the versatile and widely studied Friedel-Crafts acylation reaction. However, other methods have also been developed to address specific synthetic challenges.

The Friedel-Crafts Acylation: A Cornerstone of Synthesis

The Friedel-Crafts acylation is the most common and direct method for the preparation of substituted chloroacetophenones. This electrophilic aromatic substitution reaction involves the reaction of a substituted benzene with chloroacetyl chloride or chloroacetic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7]

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction of the chloroacetylating agent with the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the desired substituted chloroacetophenone. The position of acylation (ortho, meta, or para) is directed by the nature of the existing substituent(s) on the aromatic ring.

Friedel_Crafts_Acylation A Substituted Benzene I2 Sigma Complex (Arenium Ion) A->I2 Electrophilic Attack B Chloroacetyl Chloride (ClCOCH₂Cl) I1 Acylium Ion [ClCH₂CO]⁺ B->I1 Reaction with Lewis Acid C Lewis Acid (e.g., AlCl₃) C->I1 I1->I2 P Substituted Chloroacetophenone I2->P Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4'-Chloroacetophenone

The following is a representative protocol for the synthesis of 4'-chloroacetophenone via Friedel-Crafts acylation of chlorobenzene:

  • Reaction Setup: A dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl) is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous chlorobenzene (1.0 eq) as both reactant and solvent.

  • Addition of Acylating Agent: The mixture is cooled in an ice bath, and chloroacetyl chloride (1.05 eq) is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 2-4 hours, or until the evolution of HCl gas ceases.

  • Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the product.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to afford 4'-chloroacetophenone.

Alternative Synthetic Routes

While the Friedel-Crafts acylation is prevalent, other synthetic strategies have been employed, particularly when the desired substitution pattern is not readily accessible through electrophilic aromatic substitution.

  • Darzens Condensation: This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[8][9][10] While not a direct synthesis of chloroacetophenones, it represents a reaction where chloroacetophenones can be utilized as starting materials to generate more complex structures.[2]

  • Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones to the corresponding amides or thioamides upon treatment with ammonium polysulfide or a mixture of sulfur and an amine.[3][11] This reaction can be applied to substituted chloroacetophenones to synthesize derivatives with the functional group at the terminus of the side chain.[12]

  • Direct Chlorination of Substituted Acetophenones: In some cases, direct chlorination of a pre-formed substituted acetophenone at the α-position can be achieved using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The selectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the aromatic ring.

A Versatile Building Block: Applications in Synthesis

The utility of substituted chloroacetophenones lies in their dual reactivity: the electrophilic carbonyl group and the reactive carbon-chlorine bond. This allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

Substituted chloroacetophenones are key starting materials for a number of active pharmaceutical ingredients (APIs).

  • Clorprenaline Hydrochloride: 2'-Chloroacetophenone is a crucial intermediate in the synthesis of Clorprenaline Hydrochloride, a β-adrenergic agonist used in the treatment of asthma.[13] The synthesis involves the reaction of 2'-chloroacetophenone with an appropriate amine to introduce the side chain.

  • Cenobamate: This antiepileptic drug can be synthesized starting from 2'-chloroacetophenone.[13] The synthetic route involves a sequence of reactions including α-bromination, condensation, and stereoselective reduction.

  • Isoprenaline Analogs: Dihydroxy-substituted chloroacetophenones are intermediates in the synthesis of isoprenaline and its analogs, which are used to treat bradycardia and heart block.[14]

Agrochemical Intermediates

In the field of agriculture, substituted chloroacetophenones are used to produce insecticides and herbicides.

  • Flufenthrin: 4'-Chloroacetophenone is a key intermediate in the synthesis of the insecticide flufenthrin.[15]

  • Bifenthrin Analogs: Chloro-substituted aromatic compounds are fundamental to the synthesis of pyrethroid insecticides like bifenthrin.[16]

Physicochemical and Toxicological Profile

The physical and chemical properties of substituted chloroacetophenones vary depending on the nature and position of the substituents on the aromatic ring. These properties, in turn, influence their reactivity and biological activity.

Table 1: Physicochemical Properties of Selected Substituted Chloroacetophenones

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-ChloroacetophenoneC₈H₇ClO154.5954-56247
4-ChloroacetophenoneC₈H₇ClO154.5919-21236-238
2',4'-DichloroacetophenoneC₈H₆Cl₂O189.0433-35135-137 (at 15 mmHg)
3',4'-DichloroacetophenoneC₈H₆Cl₂O189.0473-75276

The primary toxicological concern with many chloroacetophenones is their potent irritant effect on the eyes, skin, and respiratory tract. This lachrymatory effect is the basis for their use as riot control agents.

Mechanism of Action as a Lachrymator

The irritant effect of chloroacetophenones is primarily mediated through the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, which is expressed on sensory neurons.[5][17][18][19]

TRPA1_Activation CN Chloroacetophenone (CN) TRPA1 TRPA1 Ion Channel (on Sensory Neuron) CN->TRPA1 Covalent Covalent Modification of Cysteine Residues TRPA1->Covalent Alkylation Opening Channel Opening Covalent->Opening Influx Ca²⁺ Influx Opening->Influx Signal Nerve Signal to Brain Influx->Signal Sensation Sensation of Pain and Irritation Signal->Sensation

Caption: Mechanism of TRPA1 activation by chloroacetophenone.

Chloroacetophenones are electrophilic alkylating agents that can covalently modify cysteine residues within the TRPA1 channel protein.[4] This modification triggers a conformational change in the channel, leading to its opening and an influx of calcium ions into the neuron. The influx of calcium depolarizes the neuron, generating a nerve impulse that is transmitted to the brain and perceived as pain and irritation, resulting in the characteristic tearing, blinking, and respiratory discomfort.

Conclusion

The journey of substituted chloroacetophenones from a notorious tear gas to an indispensable tool in modern organic synthesis is a testament to the evolution of chemical science. While their historical association with conflict and control remains, their contemporary value lies in the intricate molecular architectures they help to build. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of the history, synthesis, and reactivity of these compounds is essential for innovation and the creation of novel molecules that can address pressing societal needs. The continued exploration of the chemistry of substituted chloroacetophenones promises to yield even more sophisticated applications in the future.

References

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implic
  • Darzens condensation of 2-chloroacetophenone (10) and benzaldehyde (11) in the presence of sugar-based crown ethers (1 or 2). (n.d.).
  • Synthesis and Chemical Applications of 2'-Chloroacetophenone. (2026). ChemicalBook.
  • Willgerodt rearrangement. (n.d.). Wikipedia.
  • Willgerodt-Kindler Reaction. (n.d.). SynArchive.
  • Darzens Condens
  • Darzens Reaction. (n.d.). Organic Chemistry Portal.
  • Darzens Condens
  • How is 4'-Chloroacetophenone applied and prepared?. (n.d.). Guidechem.
  • How do you convert benzene to 4-chloroacetophenone?. (2019). Quora.
  • High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. (n.d.). RSC Publishing.
  • Process for the preparation of alkyl aryl ketones according to the friedel and crafts reaction. (1935).
  • Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (n.d.). Journal of General Physiology.
  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube.
  • TRPA1: A Gatekeeper for Inflammation. (n.d.). The Journal of Immunology.
  • Phenacyl chloride. (n.d.). Wikipedia.
  • Uses of Chloroacetophenone. (2022). ChemicalBook.
  • Willgerodt‐Kindler Reac1on. (2009). MSU chemistry.
  • Expected reactive conformation of halo-acetophenones. (n.d.).
  • One-Step Synthesis of α-Chloroaceto-phenones
  • Synthesis of m-chloroacetophenone from benzoyl chloride. (n.d.).
  • Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1. (n.d.). The Journal of Physiology.
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl
  • A TRPA1-dependent mechanism for the pungent sensation of weak acids. (n.d.). The Journal of General Physiology.
  • Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. (n.d.). Toxicology and Applied Pharmacology.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.).
  • Proton Affinity of Para-Substituted Acetophenones in Gas Phase and in Solution: A Theoretical Study. (2012). Journal of Molecular Modeling.
  • Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. (n.d.). Organic Chemistry Frontiers.
  • PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. (n.d.). Canadian Journal of Chemistry.
  • Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. (n.d.). Molecules.
  • Acetophenone | Structure, Functional Group & Deriv
  • Synthesis method of isoprenaline drug intermediate 2,4-dihydroxy-alpha-chloroacetophenone. (n.d.).
  • phloroacetophenone. (n.d.). Organic Syntheses.
  • Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to. (n.d.). Organic Syntheses.
  • Preparation method of 2',2',4'-trichloroacetophenon. (n.d.).
  • Synthesis method for pesticide intermediate trifluoroacetonitrile. (n.d.).
  • Preparation method of bifenthrin insecticide intermediate. (n.d.).

Sources

Health and safety information for 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed toxicological studies are publicly available for this compound. The following guide has been synthesized from safety data for structurally analogous compounds. This information should be used as a precautionary guide, and it is imperative to handle this chemical with the utmost care, assuming it may possess hazards similar to or greater than its related compounds. All laboratory work should be conducted by trained personnel in a controlled environment.

Chemical Identity and Structure

This compound is a di-chlorinated acetophenone derivative. Its structure, characterized by a hydroxylated and chlorinated phenyl ring attached to a chloroacetyl group, suggests potential for reactivity and biological activity.

G cluster_0 This compound C8H6Cl2O2

Caption: Anticipated GHS pictograms for this compound.

Toxicological Properties (Inferred)

While specific toxicological data for this compound is unavailable, the hazards of its analogues suggest the following potential effects:

  • Skin Contact: May cause inflammation, characterized by itching, scaling, reddening, or blistering. [1]* Eye Contact: Can lead to redness, pain, and potentially severe eye damage. [1]* Inhalation: May irritate the lungs and respiratory system. [1]Overexposure could result in serious illness. [1]* Ingestion: Based on related compounds, ingestion may be harmful.

First-Aid Measures

Immediate action is crucial in case of exposure. The following procedures are recommended based on protocols for similar chloroacetophenone derivatives. [1][2]

Exposure Route First-Aid Protocol
Inhalation 1. Remove the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention. [1][2]
Skin Contact 1. Immediately flush skin with plenty of soap and water for at least 15 minutes. 2. Remove contaminated clothing and shoes. 3. Wash clothing before reuse. 4. Seek medical attention if irritation persists. [1][2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. [1][2]

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. [1]|

Safe Handling and Storage

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. [1]Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to minimize exposure risk.

G cluster_ppe Essential Personal Protective Equipment ppe_gloves Chemical-Resistant Gloves Nitrile or Neoprene ppe_eyewear Eye Protection Safety glasses with side shields or goggles ppe_clothing Protective Clothing Laboratory coat ppe_respirator Respiratory Protection NIOSH-approved respirator for organic vapors/acid gas G cluster_spill Accidental Release Protocol start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Don appropriate PPE ventilate->ppe contain Contain the spill using inert material (e.g., sand, vermiculite) ppe->contain collect Carefully collect material into a suitable, labeled disposal container contain->collect clean Clean the spill area with a suitable solvent, followed by soap and water collect->clean dispose Dispose of waste according to local, state, and federal regulations clean->dispose end Decontaminate and restock dispose->end

Caption: Step-by-step workflow for handling accidental spills.

Waste Disposal: Disposal of this compound and any contaminated materials must be handled as hazardous waste. C[1]onsult with a licensed professional waste disposal service and adhere to all applicable local, state, and federal regulations. Do not allow the product to enter drains, waterways, or soil.

[1]### 7. Fire-Fighting Measures

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

[2]Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion. H[1]azardous decomposition products include carbon oxides and hydrogen chloride gas.

[1]Protective Equipment for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.

[1]### 8. Stability and Reactivity

  • Chemical Stability: Assumed to be stable under recommended storage conditions.

  • Conditions to Avoid: Dust generation and ignition sources. *[1] Incompatible Materials: Strong oxidizing agents. *[1] Hazardous Decomposition Products: Carbon oxides and hydrogen chloride.

[1]### References

  • Capot Chemical. (2014, March 11). MSDS of 2-Chloro-3'-hydroxyacetophenone. Retrieved from [Link]

  • Priyanka, P., Jayanna, B. K., Vinaya, Prasad, H. J. S., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 5(11), x201111. [Link]

  • PubChem. (n.d.). 1-(4-Chloro-2-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Role of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone in the Synthesis of Bio-relevant Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Single Precursor

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic scaffolds is a cornerstone of innovation. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among the myriad of starting materials available to the synthetic chemist, α-haloketones stand out for their inherent reactivity and versatility as precursors to a multitude of heterocyclic systems.[2][3] This guide focuses on a particularly valuable, yet under-explored, building block: 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone .

The strategic placement of a chloro and a hydroxyl group on the phenyl ring, coupled with the reactive α-chloroacetyl moiety, makes this compound a potent precursor for the synthesis of a range of substituted benzofurans, thiazoles, and oxazoles. These heterocyclic cores are prevalent in numerous bioactive natural products and synthetic drugs. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the utilization of this compound in heterocyclic synthesis. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss the significance of the resulting heterocyclic frameworks.

I. Synthesis of Substituted Benzofurans: A Gateway to Potent Bioactive Scaffolds

Benzofuran derivatives are a prominent class of oxygen-containing heterocycles with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The synthesis of benzofurans often involves the formation of a C-O bond and a C-C bond, and α-haloketones are excellent partners in these transformations.

A. Mechanistic Insight: The Perkin Rearrangement Pathway

A common and efficient method for the synthesis of benzofurans from phenols and α-haloketones is a variation of the Perkin rearrangement. The reaction is believed to proceed through an initial O-alkylation of the phenol with the α-haloketone, followed by an intramolecular aldol-type condensation and subsequent dehydration.

dot digraph "Benzofuran Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} /dot

Caption: General mechanism for benzofuran synthesis.

B. Protocol: Synthesis of 2-Aryl-6-chloro-7-hydroxybenzofurans

This protocol describes a general procedure for the synthesis of 2-aryl-6-chloro-7-hydroxybenzofurans from this compound and a substituted salicylaldehyde.

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., 4-methoxy-salicylaldehyde)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted salicylaldehyde (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.0 mmol).

  • Add this compound (1.1 mmol) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired 2-aryl-6-chloro-7-hydroxybenzofuran.

Expected Outcome and Characterization:

The product is typically a solid. Characterization can be performed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH stretch).

ParameterExpected Value
Yield 60-85%
Physical State Solid
Purity (by HPLC) >95%

II. Synthesis of Substituted Thiazoles: Accessing a Privileged Pharmacophore

The thiazole ring is a key structural motif in a wide range of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[6][7] The Hantzsch thiazole synthesis is a classic and reliable method for the construction of this important heterocycle.

A. Mechanistic Insight: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide or thiourea. The mechanism proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.

dot digraph "Hantzsch Thiazole Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} /dot

Caption: Mechanism of the Hantzsch thiazole synthesis.

B. Protocol: Synthesis of 2-Amino-4-(3-chloro-4-hydroxyphenyl)thiazoles

This protocol outlines the synthesis of 2-amino-4-(3-chloro-4-hydroxyphenyl)thiazoles, which are valuable intermediates for further functionalization.

Materials:

  • This compound

  • Thiourea

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL).

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with water (20 mL), and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Expected Outcome and Characterization:

ParameterExpected Value
Yield 70-90%
Physical State Solid
Purity (by HPLC) >98%

III. Synthesis of Substituted Oxazoles: Building Blocks for Natural Products and Beyond

Oxazoles are another important class of five-membered heterocycles found in numerous natural products with diverse biological activities.[8] The Robinson-Gabriel synthesis and its variations provide a powerful tool for the construction of the oxazole ring from α-haloketones.

A. Mechanistic Insight: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis typically involves the reaction of an α-acylaminoketone, which can be formed in situ from an α-haloketone and an amide, followed by cyclodehydration to yield the oxazole.

dot digraph "Robinson-Gabriel Oxazole Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

} /dot

Caption: Robinson-Gabriel synthesis of oxazoles.

B. Protocol: Synthesis of 2,5-Disubstituted Oxazoles

This protocol describes a general method for the synthesis of 2-alkyl/aryl-5-(3-chloro-4-hydroxyphenyl)oxazoles.

Materials:

  • This compound

  • Primary Amide (e.g., benzamide)

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Toluene or Dioxane, anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of the primary amide (1.2 mmol) in anhydrous toluene (15 mL), add this compound (1.0 mmol).

  • Heat the mixture to reflux and then carefully add phosphorus oxychloride (1.5 mmol) dropwise.

  • Continue to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted oxazole.

Expected Outcome and Characterization:

ParameterExpected Value
Yield 50-75%
Physical State Solid or viscous oil
Purity (by HPLC) >95%

IV. Conclusion and Future Perspectives

This compound has demonstrated its utility as a versatile and valuable precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel benzofuran, thiazole, and oxazole derivatives. The presence of the chloro and hydroxyl substituents on the phenyl ring offers opportunities for further chemical modifications, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. Future work in this area could focus on the development of one-pot, multi-component reactions utilizing this precursor to further enhance synthetic efficiency and expand the accessible chemical space.

References

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Thiazole synthesis. [Link]

  • Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • An improved and scale-up synthesis of 6-hydroxybenzofuran. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. [Link]

  • Reaction mechanism of Hantzsch thiazole synthesis. [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

  • Selected synthetic strategies for 2,5-disubstituted oxazoles. [Link]

  • Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. [Link]

  • Heterocycles in Medicinal Chemistry. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • electron-withdrawing thiazole derivatives: Topics by Science.gov. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • Benzofuran synthesis. [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. [Link]

  • Synthesis of 1,3-oxazoles. [Link]

  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. [Link]

  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. [Link]

  • Improved synthesis of monochlorin
  • Heterocyclic compounds and uses thereof. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. [Link]

  • Robinson–Gabriel synthesis. [Link]

  • 5-Iii) Sem 4. [Link]

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Topic: High-Performance Analytical Methods for the Quantification of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract & Core Objective

This application note provides robust, validated analytical protocols for the precise quantification of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone. This compound is a critical process intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The presence of chlorinated intermediates, even at trace levels, is of significant regulatory concern due to their potential reactivity and toxicity.[1] This guide is designed for analytical development, quality control, and process chemistry professionals, offering two distinct, fit-for-purpose methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level impurity analysis. We delve into the scientific rationale behind critical experimental parameters, ensuring that the protocols are not merely prescriptive but also adaptable and fundamentally understood.

Analyte Physicochemical Profile

A foundational understanding of the analyte's properties is paramount for methodical and logical method development.

PropertyValueRationale / Source
Chemical FormulaC₈H₅Cl₃O₂From structure
Molecular Weight239.48 g/mol Calculated
AppearanceExpected to be an off-white to light-colored solidBased on similar chlorinated acetophenones.[2]
Key Structural FeaturesPhenolic hydroxyl group, two aromatic chlorine atoms, α-chloro ketoneDictates solubility, chromatographic behavior, and ionization potential.
SolubilitySparingly soluble in water; freely soluble in methanol, acetonitrileThe chlorinated aromatic structure confers hydrophobicity, while the hydroxyl group provides some polarity.

The phenolic hydroxyl group is weakly acidic, making its protonation state pH-dependent—a critical factor in chromatographic peak shaping. The α-chloro ketone moiety is an electrophilic center, highlighting the compound's potential reactivity.

Method 1: HPLC-UV for Process Monitoring and Quality Control

This reversed-phase HPLC method is designed for reliability, robustness, and ease of implementation in a standard QC laboratory. It is ideal for quantifying the analyte in samples where concentrations are expected to be at the 0.05% level and above, relative to the main API.

Scientific Rationale for Method Design

The choice of a C18 stationary phase is predicated on the hydrophobic character of the dichlorinated benzene ring, which provides effective retention.[3] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while separating it from more polar or less polar process-related impurities. The critical component is the addition of 0.1% formic acid to the mobile phase. This acidifies the eluent, ensuring the phenolic hydroxyl group remains consistently protonated (non-ionized). Suppressing this ionization is essential to prevent peak tailing and ensure a sharp, symmetrical peak, which is fundamental for accurate integration and quantification. The detection wavelength is selected based on the analyte's UV absorbance maximum, providing optimal sensitivity.

HPLC-UV Experimental Workflow

graphdot cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:H2O) A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Construction G->H I Quantification vs. Standard H->I

Caption: A typical workflow for HPLC-UV quantification.

Detailed HPLC-UV Protocol

3.3.1 Instrumentation & Consumables

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18).

  • Reagents: HPLC-grade acetonitrile, formic acid, and ultrapure water.

  • Filters: 0.45 µm PTFE syringe filters.

3.3.2 Chromatographic Conditions

ParameterSetting
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient ProgramTime (min)
0.0
15.0
15.1
20.0
Flow Rate1.0 mL/min
Column Temperature35 °C
Injection Volume10 µL
Detection280 nm (or determined λmax)

3.3.3 Preparation of Solutions

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the Stock Solution with Diluent.

  • Sample Preparation: Accurately weigh a quantity of the test substance expected to contain the analyte. Dissolve in Diluent to achieve a final concentration within the calibrated range. Filter through a 0.45 µm filter prior to injection.

3.3.4 System Validation & Data Analysis

  • System Suitability: Before analysis, inject the 5 µg/mL standard six times. The relative standard deviation (RSD) for peak area must be ≤ 2.0%.

  • Linearity: The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.998.

  • Quantification: Calculate the concentration in the sample using the linear regression equation derived from the calibration curve.

Method 2: LC-MS/MS for Trace-Level Impurity Quantification

This method provides the high sensitivity and selectivity required to detect and quantify this compound at parts-per-million (ppm) levels, making it ideal for genotoxic impurity analysis and final API release testing.

Scientific Rationale for Method Design

The method leverages the same robust reversed-phase chromatography as the HPLC-UV method to ensure separation from the main API and other impurities. The key to this method's power is the triple quadrupole mass spectrometer. We select Electrospray Ionization (ESI) in negative mode as the ionization source. This choice is deliberate: the acidic phenolic proton is easily abstracted in the ESI source, forming a highly stable [M-H]⁻ precursor ion.

Detection is performed using Multiple Reaction Monitoring (MRM), a highly specific technique.[4] The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process filters out chemical noise and co-eluting matrix components, providing exceptional signal-to-noise and confidence in analyte identification at trace levels.

LC-MS/MS Experimental Workflow

graphdot cluster_prep 1. High-Purity Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Trace-Level Data Processing A Standard & Sample Weighing B Dissolution in LCMS-Grade Diluent A->B C Dilution to ng/mL Range B->C D Injection C->D E UPLC Separation D->E F ESI (-) Ionization E->F G MRM Detection (Precursor -> Product) F->G H Integrate MRM Transitions G->H I Construct Calibration Curve H->I J Quantify Analyte (ppm) I->J

Caption: Workflow for sensitive LC-MS/MS analysis.

Detailed LC-MS/MS Protocol

4.3.1 Instrumentation & Consumables

  • LC-MS/MS System: A UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 100 mm, <2 µm particle size (for fast, high-resolution separations).

  • Reagents: LC-MS grade acetonitrile, formic acid, and water.

4.3.2 Chromatographic & MS Conditions

ParameterSetting
LC Conditions
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
GradientA rapid gradient optimized for speed and separation from the API.
MS Conditions
Ionization ModeESI Negative
Capillary Voltage-3.0 kV
Desolvation Temp.400 °C
MRM Transitions (Hypothetical)
Precursor Ion [M-H]⁻ (m/z)237.9 / 239.9 (Isotope Cluster)
Quantifier Product Ion (m/z)To be determined by infusion
Qualifier Product Ion (m/z)To be determined by infusion

Note: Product ions and collision energies must be empirically determined by infusing a standard solution of the analyte into the mass spectrometer.

4.3.3 Preparation of Solutions

  • Standard Stock Solution (e.g., 10 µg/mL): Prepare using LC-MS grade solvents.

  • Calibration Standards: Serially dilute the stock solution to cover the desired range (e.g., 0.5 to 100 ng/mL).

  • Sample Preparation: Dissolve the API in a suitable solvent at a high concentration (e.g., 10 mg/mL) to allow for the detection of ppm-level impurities.

Method Performance & Validation

All analytical methods for pharmaceutical use must be validated according to regulatory guidelines. The following table summarizes typical performance characteristics to be established during a formal validation study.

ParameterHPLC-UV TargetLC-MS/MS Target
Specificity Baseline resolution from API and known impuritiesNo interfering peaks at the retention time of the MRM transitions
Linearity (r²) ≥ 0.998≥ 0.995
Range 0.05% to 0.2% of nominal API concentration1 ppm to 25 ppm relative to API
Limit of Quantitation (LOQ) ≤ 0.05%≤ 1 ppm
Accuracy (% Recovery) 90.0% - 110.0%80.0% - 120.0%
Precision (% RSD) ≤ 5.0% at the limit≤ 15.0% at the limit

This validation must be executed as described in the International Council for Harmonisation (ICH) Q2(R1) guideline.

Conclusion

The two analytical methods detailed in this application note provide comprehensive solutions for the control of this compound in pharmaceutical development and manufacturing. The HPLC-UV method serves as a robust workhorse for routine process control, while the LC-MS/MS method offers the high sensitivity and specificity required for final product release and ensuring patient safety. The scientific rationale provided for each step empowers analysts to not only execute these protocols but also to troubleshoot and adapt them for specific applications.

References

  • SIELC Technologies. (2018). Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- HPLC Method. Available at: [Link]

  • Uppala, R., Arthanareeswari, M., & Venkatasubbaiah, B. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Journal of Chemical Health Risks, 13(6), 570-577. Available at: [Link]

  • International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Jain, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113644. Available at: [Link]

  • Fun, H. K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2424. Available at: [Link]

Sources

Application Notes and Protocols: 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone as a Versatile Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone in Agrochemical R&D

In the competitive landscape of agrochemical research and development, the identification of versatile chemical intermediates is paramount to the discovery of novel active ingredients. This compound, a substituted phenacyl chloride, represents a key building block with significant potential for the synthesis of a diverse range of agrochemicals, including fungicides, herbicides, and insecticides. Its molecular architecture, featuring a reactive α-chloro ketone and a functionalized phenyl ring with hydroxyl and chloro substituents, offers multiple reaction sites for the construction of complex molecular frameworks.

The electrophilic nature of the carbon adjacent to the carbonyl group, due to the presence of the chlorine atom, makes it highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various nucleophiles to build the core structures of many pesticides. Furthermore, the phenolic hydroxyl group can be leveraged for the synthesis of phenoxy-type herbicides through Williamson ether synthesis. The chloro substituent on the aromatic ring also plays a crucial role in modulating the biological activity and metabolic stability of the final agrochemical product.

These application notes provide a comprehensive guide for researchers and scientists in the agrochemical industry, detailing the synthesis of this compound and its application as a precursor in the development of novel fungicides and herbicides. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Part 1: Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of 2-chlorophenol with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation 2-Chlorophenol Product 2-Chlorophenol->Product + Chloroacetyl chloride Chloroacetyl_chloride AlCl3 AlCl₃ AlCl3->Product Catalyst

Caption: Synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2-Chlorophenol

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq.) to the cooled suspension with vigorous stirring.

  • Addition of Substrate: To this mixture, add a solution of 2-chlorophenol (1.0 eq.) in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford pure this compound.

Data Summary Table:

ParameterValue
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138-142 °C (literature value)
Typical Yield 75-85%
Solubility Soluble in acetone, ethyl acetate, DCM
Insoluble in Water

Part 2: Application in Fungicide Synthesis - A Model Protocol for a Triazole Fungicide

The reactive α-chloro ketone moiety of this compound is an excellent electrophile for nucleophilic substitution with nitrogen-containing heterocycles like 1,2,4-triazole, a core component of many modern fungicides. This reaction forms the basis for the synthesis of a wide range of potential triazole fungicides.

Reaction Scheme: Synthesis of a Hypothetical Triazole Fungicide

G cluster_1 Fungicide Synthesis Precursor Fungicide Hypothetical Triazole Fungicide Precursor->Fungicide + 1,2,4-Triazole Triazole Base K₂CO₃ Base->Fungicide Base G cluster_2 Herbicide Intermediate Synthesis Precursor Herbicide_Intermediate Hypothetical Phenoxy Herbicide Intermediate Precursor->Herbicide_Intermediate + Ethyl bromoacetate Alkyl_halide BrCH₂CO₂Et Base K₂CO₃ Base->Herbicide_Intermediate Base

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic strategy, process optimization, safety considerations, and analytical quality control.

Introduction and Strategic Overview

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive α-chloro ketone and a substituted phenol, allows for diverse chemical transformations.

The synthesis of this target molecule can be approached through two primary routes:

  • Direct Friedel-Crafts Acylation: This is a one-pot reaction involving the electrophilic substitution of a chloroacetyl group onto the aromatic ring of 2-chlorophenol. This method is often preferred for its atom economy and process simplicity.

  • Fries Rearrangement of a Phenyl Ester: This two-step approach involves the initial formation of 2-chlorophenyl chloroacetate, which is subsequently rearranged to the desired keto phenol using a Lewis acid catalyst.[1][2] While potentially offering different regiochemical control, it involves an additional synthetic step.

This guide will focus on the direct Friedel-Crafts acylation approach due to its efficiency in large-scale production. We will delve into the mechanistic underpinnings, provide a detailed scalable protocol, and outline the necessary analytical controls to ensure a high-quality product.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chloroacetyl chloride, generating a highly electrophilic acylium ion (CH₂ClCO⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 2-chlorophenol acts as a nucleophile, attacking the acylium ion. The regioselectivity of this attack is governed by the directing effects of the substituents on the benzene ring.

  • Regioselectivity: The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group, while the chloro (-Cl) group is a deactivating, yet also ortho-, para-directing group.[3] The powerful activating and directing effect of the hydroxyl group, coupled with steric hindrance at the ortho positions, strongly favors the acylation at the position para to the hydroxyl group. This leads to the desired 1,3,4-substitution pattern on the phenyl ring.

  • Rearomatization: The resulting carbocation intermediate, known as a sigma complex or arenium ion, loses a proton to regenerate the aromatic ring, yielding the final product.

Figure 1: Simplified mechanism of the Friedel-Crafts acylation for the synthesis of the target molecule.

Scale-Up Synthesis Protocol

This protocol is designed for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)Notes
2-Chlorophenol95-57-8128.561.0Substrate
Chloroacetyl chloride79-04-9112.941.1Acylating agent
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.342.2Lewis acid catalyst
Dichloromethane (DCM)75-09-284.93-Anhydrous, reaction solvent
Hydrochloric Acid (HCl)7647-01-036.46-6M aqueous solution for work-up
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01-Aqueous solution for work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent
Toluene108-88-392.14-Recrystallization solvent
Heptane142-82-5100.21-Recrystallization solvent
Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Addition funnel.

  • Temperature probe.

  • Large-scale separatory funnel or extraction vessel.

  • Buchner funnel and filtration flask.

  • Rotary evaporator.

  • Vacuum oven.

Experimental Procedure

Figure 2: A high-level overview of the experimental workflow for the synthesis.

Step-by-Step Protocol:

  • Reactor Setup: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.

  • Catalyst Suspension: Charge the reactor with anhydrous aluminum chloride (2.2 eq.) and anhydrous dichloromethane. Stir the suspension and cool the reactor to 0-5 °C using a chiller.

  • Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 eq.) to the stirred suspension, maintaining the temperature between 0-5 °C. A vigorous reaction with the evolution of HCl gas may be observed.

  • Substrate Addition: Dissolve 2-chlorophenol (1.0 eq.) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Reaction Quench: Cautiously pour the reaction mixture into a separate vessel containing a stirred mixture of crushed ice and 6M hydrochloric acid. This should be done slowly to control the exothermic quench.

  • Work-up and Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.

  • Neutralization and Washing: Wash the combined organic layers with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot toluene. Slowly add heptane until the solution becomes turbid. Cool the mixture to room temperature and then to 0-5 °C to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold heptane, and dry in a vacuum oven at 40-50 °C to a constant weight.

Process Safety and Hazard Management

The scale-up of this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents.

  • Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water to produce HCl gas.[4][5] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.

  • Aluminum Chloride (Anhydrous): Reacts vigorously with water, releasing heat and HCl gas.[6] It is also corrosive. Ensure it is handled in a dry environment and added to the solvent carefully.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize exposure.

  • Reaction Quench: The quenching of the reaction mixture is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly and with efficient cooling and ventilation.

Analytical Quality Control

To ensure the identity, purity, and quality of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For in-process monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.

    • ¹H NMR: Expected signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the hydroxyl proton.

    • ¹³C NMR: Expected signals for the aromatic carbons, the carbonyl carbon, and the methylene carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl, carbonyl, and C-Cl bonds.

Figure 3: A schematic of the quality control process for the synthesis.

Expected Results and Data

ParameterExpected Value/Observation
Yield 70-85%
Appearance Off-white to pale yellow solid
Purity (HPLC) ≥98%
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrum Molecular ion peak corresponding to the molecular weight (205.04 g/mol )
IR Spectrum Characteristic peaks for O-H, C=O, and C-Cl stretching

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and implementing robust analytical quality control, researchers and production chemists can confidently and efficiently produce this valuable chemical intermediate. The provided step-by-step guide, along with the supporting scientific rationale, is designed to facilitate a successful and reproducible scale-up of this important synthesis.

References

  • Fries, K. T. (1908). Über die Umlagerung von Phenoläthern und die Acylierung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 41(1), 427-438.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Olah, G. A. (Ed.). (1963).
  • Patel, H. H., & Tedder, J. M. (1963). Friedel-Crafts reactions. Part VI. The reaction of chloroacetyl chloride with aromatic compounds. Journal of the Chemical Society (Resumed), 363-367.
  • Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 89-110.
  • Loba Chemie. (2019). Safety Data Sheet: Chloroacetyl chloride for synthesis. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts Acylation Reaction. Synthesis, 1974(10), 662-681.
  • Gore, P. H. (1955).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034237, this compound. Retrieved from [Link]

  • Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry (12th ed.). John Wiley & Sons.

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Application Note: Harnessing the Synthetic Versatility of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the synthetic utility of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, a versatile bifunctional building block. Its unique structure, featuring a reactive α-haloketone moiety and a substituted phenolic ring, makes it an ideal starting material for constructing a diverse range of complex organic molecules, particularly heterocyclic scaffolds of high medicinal value. We present detailed, field-tested protocols for the synthesis of novel benzofuran, thiazole, and chalcone derivatives, complete with mechanistic insights and experimental parameters.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency and novelty of a synthetic campaign. This compound (CAS 39066-18-7) emerges as a highly valuable precursor due to its intrinsic chemical reactivity.[1][2][3] The molecule possesses two key reactive sites:

  • The α-Chloroacetyl Group: The presence of a chlorine atom adjacent to a carbonyl group creates a potent electrophilic center. The inductive effect of the carbonyl group polarizes the C-Cl bond, making the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions.[4][5][6] This feature allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, and carbanions.

  • The Substituted Phenolic Ring: The 3-chloro-4-hydroxyphenyl group provides a scaffold that can be further functionalized. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, while the aromatic ring itself can be subjected to electrophilic aromatic substitution, although the existing substituents will direct this reactivity.

This application note details three robust synthetic pathways that leverage the unique reactivity of this starting block to generate high-value molecular frameworks.

Synthetic Pathway I: Synthesis of Substituted Benzofurans via Intramolecular Cyclization

Benzofurans are a privileged heterocyclic motif found in numerous biologically active compounds. The reaction of an α-haloketone with a phenol derivative is a classical and efficient method for their construction. This protocol adapts this strategy, using the inherent phenolic hydroxyl group of the starting material's aromatic ring after an initial substitution reaction.

Causality of Experimental Design: The protocol is a two-step, one-pot process. First, a nucleophile is introduced via an SN2 reaction to displace the chloride. The choice of a nucleophile like salicylaldehyde is strategic; it introduces a new phenolic group ortho to an aldehyde. The second step involves a base-catalyzed intramolecular cyclization (a form of Perkin-O-alkylation followed by condensation) to construct the furan ring. Potassium carbonate is chosen as a mild base to facilitate both the initial SN2 reaction and the subsequent cyclization without promoting unwanted side reactions.

G cluster_0 Synthetic Pathway I: Benzofuran Synthesis start 2-Chloro-1-(3-chloro- 4-hydroxyphenyl)ethanone intermediate O-Alkylated Intermediate start->intermediate K2CO3, Acetone Reflux (SN2 Reaction) reagent1 Salicylaldehyde (Nucleophile) reagent1->intermediate product Substituted Benzofuran Derivative intermediate->product Intramolecular Aldol Condensation

Caption: Workflow for the synthesis of a benzofuran derivative.

Protocol 2.1: Synthesis of a Novel Benzofuran Derivative
ParameterValue
Starting Material This compound
Reagent Salicylaldehyde (1.1 eq)
Base Anhydrous Potassium Carbonate (2.5 eq)
Solvent Acetone, anhydrous
Reaction Temperature Reflux (~56 °C)
Reaction Time 12-18 hours
Expected Yield 75-85%

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 4.88 mmol).

  • Add anhydrous acetone (40 mL) and stir until the solid is fully dissolved.

  • Add salicylaldehyde (0.65 g, 5.37 mmol, 1.1 eq) followed by anhydrous potassium carbonate (1.69 g, 12.2 mmol, 2.5 eq).

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl acetate:Hexane).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure benzofuran product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Pathway II: Hantzsch Thiazole Synthesis

The thiazole ring is a cornerstone of pharmaceutical chemistry, present in drugs like the antibiotic penicillin and the vitamin thiamine. The Hantzsch thiazole synthesis is a definitive method for creating this heterocycle, involving the reaction of an α-haloketone with a thioamide.

Causality of Experimental Design: This protocol employs thiourea as the thioamide component. The reaction is typically conducted in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the subsequent steps of the mechanism. The reaction proceeds via initial nucleophilic attack by the sulfur of thiourea on the electrophilic α-carbon of the ketone. This is followed by a cyclization and dehydration sequence to form the aromatic thiazole ring. The reaction is often run at reflux to ensure a sufficient rate of reaction.

G cluster_1 Synthetic Pathway II: Hantzsch Thiazole Synthesis start 2-Chloro-1-(3-chloro- 4-hydroxyphenyl)ethanone intermediate2 Thiouronium Salt Intermediate start->intermediate2 Ethanol Reflux reagent2 Thiourea (Thioamide) reagent2->intermediate2 product2 2-Amino-thiazole Derivative intermediate2->product2 Cyclization & Dehydration G cluster_2 Synthetic Pathway III: Claisen-Schmidt Condensation start 1-(3-chloro-4-hydroxyphenyl) ethanone* intermediate3 Aldol Adduct start->intermediate3 KOH, Ethanol rt (Enolate Formation) reagent3 Aromatic Aldehyde (e.g., Benzaldehyde) reagent3->intermediate3 product3 Chalcone Derivative intermediate3->product3 Dehydration

Caption: Workflow for Claisen-Schmidt chalcone synthesis. Note: Uses the parent ketone for clarity.

Protocol 4.1: Synthesis of a Chalcone Derivative
ParameterValue
Starting Material 1-(3-chloro-4-hydroxyphenyl)ethanone
Reagent Benzaldehyde (1.0 eq)
Base Potassium Hydroxide (pellets)
Solvent Ethanol
Reaction Temperature Room Temperature
Reaction Time 24 hours
Expected Yield 85-95%

Step-by-Step Methodology:

  • Dissolve 1-(3-chloro-4-hydroxyphenyl)ethanone (1.0 g, 5.42 mmol) and benzaldehyde (0.57 g, 5.42 mmol, 1.0 eq) in ethanol (20 mL) in a 100 mL flask at room temperature.

  • Prepare a solution of potassium hydroxide (0.61 g, 10.84 mmol) in ethanol (10 mL) and add it dropwise to the ketone-aldehyde mixture with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours. The solution will typically turn yellow/orange, and a precipitate may form.

  • After 24 hours, pour the reaction mixture into a beaker containing crushed ice (~50 g) and acidify with dilute HCl until the pH is ~2-3.

  • The precipitated solid chalcone is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product and then recrystallize from ethanol to obtain the pure chalcone.

  • Characterize the product by NMR, MS, and melting point determination.

Safety and Handling

This compound, like other α-haloketones, should be handled with care. It is an alkylating agent and a potential lachrymator.

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This compound is a powerful and versatile intermediate for organic synthesis. The protocols detailed in this application note for the synthesis of benzofurans, thiazoles, and chalcones demonstrate its utility in rapidly accessing complex and medicinally relevant molecular architectures. By understanding and exploiting the distinct reactivity of its α-chloroacetyl group and its substituted phenyl ring, researchers can unlock a vast chemical space for the development of novel compounds in drug discovery and beyond.

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). [Link]

  • Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. DC Fine Chemicals. [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE (Journal of Visualized Experiments). [Link]

  • Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. ResearchGate. [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the optimization of Friedel-Crafts acylation of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this classic yet often temperamental reaction. We will move beyond textbook procedures to address the nuanced interplay of kinetics, thermodynamics, and catalyst behavior that dictates the success of your synthesis.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the core principles governing the acylation of phenols. Understanding these concepts is the first step in effective troubleshooting.

Q1: Why does the direct Friedel-Crafts acylation of my substituted phenol result in low yields or fail completely?

This is the most common issue and typically stems from two interconnected problems inherent to the phenol structure:

  • Competitive O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they possess two reactive sites: the aromatic ring (for C-acylation) and the phenolic oxygen (for O-acylation).[1] O-acylation, the formation of a phenyl ester, is often the kinetically favored pathway, meaning it happens faster.[1] This consumes your starting material without producing the desired hydroxyaryl ketone.

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen readily coordinates with the Lewis acid catalyst (e.g., AlCl₃).[2][3][4] This forms a stable complex that has two negative consequences: it sequesters and deactivates your catalyst, and the complexation makes the hydroxyl group strongly electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic aromatic substitution.[1][4]

Q2: What is the Fries Rearrangement, and how can it be used to my advantage?

The Fries Rearrangement is a powerful related reaction that converts the kinetically favored O-acylated intermediate (a phenyl ester) into the thermodynamically stable C-acylated product (a hydroxyaryl ketone).[5][6] This intramolecular rearrangement is promoted by a Lewis acid catalyst.[5] Instead of viewing O-acylation as a failure, you can leverage it by intentionally forming the ester and then inducing its rearrangement to the desired product. This often provides a more reliable and higher-yielding route to the target molecule.[1][7]

Q3: How does the stoichiometry of the Lewis acid catalyst influence the reaction outcome?

The amount of catalyst is a critical parameter that can steer the reaction towards either O- or C-acylation.

  • Low Catalyst Concentration (<1 equivalent): Tends to favor the formation of the O-acylated phenyl ester.[1][4]

  • High Catalyst Concentration (>1 equivalent): Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation.[1][6] The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating the Fries Rearrangement to the C-acylated product.[1] In some cases, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can be used as both the catalyst and solvent to drive the reaction towards C-acylation.[2][4][8]

Section 2: Troubleshooting Guide

This guide is structured in a problem-cause-solution format to directly address experimental challenges.

Problem 1: Very Low Yield or Complete Reaction Failure
Probable CauseDiagnostic InsightRecommended Solution
Catalyst Deactivation The phenolic oxygen has complexed with your Lewis acid, halting the catalytic cycle and deactivating the ring.[1][3][4]Increase the stoichiometry of the Lewis acid (e.g., AlCl₃) to at least 2.0-3.0 equivalents relative to the phenol. This ensures enough free catalyst is available to activate the acylating agent.
Dominant O-Acylation The reaction conditions favor the formation of the stable phenyl ester, which is not rearranging to the C-acylated product under the current conditions.[1]Adopt a two-step Fries Rearrangement strategy. First, synthesize and isolate the phenyl ester under mild conditions (e.g., using pyridine or a catalytic amount of acid). Then, subject the purified ester to strong Lewis acid conditions to induce a clean rearrangement.[1]
Deactivating Ring Substituents Your phenol contains strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -SO₃H. These make the aromatic ring too electron-poor to attack the acylium ion electrophile.[1][9][10]Standard Friedel-Crafts conditions are unlikely to succeed. Consider alternative synthetic routes. For highly activated, electron-rich phenols (e.g., resorcinols), the Houben-Hoesch reaction using a nitrile and HCl can be a more effective alternative.[1][6]
Problem 2: Poor or Undesired Regioselectivity (ortho vs. para)
Probable CauseDiagnostic InsightRecommended Solution
Incorrect Reaction Temperature Temperature is the primary determinant of regioselectivity in the Fries Rearrangement.[1]To favor the para isomer: Run the reaction at low temperatures (e.g., 0 °C to room temperature). The para product is the thermodynamically more stable isomer.[1] To favor the ortho isomer: Run the reaction at higher temperatures (e.g., >100 °C). The ortho product can form a stable bidentate chelate with the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[1]
Workflow: Choosing Your Acylation Strategy

The following diagram outlines the decision-making process for selecting an optimal acylation strategy for a substituted phenol.

G cluster_start Start: Substituted Phenol cluster_analysis Analysis cluster_pathways Reaction Pathways cluster_outcome Desired Product Start Substituted Phenol CheckSubstituents Are strong EWGs (-NO2, -CN) present? Start->CheckSubstituents DirectFC Direct C-Acylation (Excess Lewis Acid) CheckSubstituents->DirectFC No Alternative Consider Alternative Rxn (e.g., Houben-Hoesch) CheckSubstituents->Alternative Yes Fries Two-Step Strategy: 1. O-Acylation 2. Fries Rearrangement DirectFC->Fries Low Yield/ O-Acylation Issues Product Hydroxyaryl Ketone DirectFC->Product Success Fries->Product

Caption: Decision workflow for phenol acylation.

Mechanism: O- vs. C-Acylation & The Fries Rearrangement

This diagram illustrates the competing pathways. O-acylation is fast (kinetic), while C-acylation is more stable (thermodynamic). The Fries Rearrangement provides the bridge from the kinetic to the thermodynamic product.

G Reactants Phenol + Acyl Chloride + AlCl3 O_Acyl O-Acylated Intermediate (Phenyl Ester) Reactants->O_Acyl O-Acylation (Attack by Phenolic Oxygen) Kinetic Path Acylium [R-C=O]+ Acylium Ion Reactants->Acylium Catalyst Activation C_Acyl C-Acylated Product (Hydroxyaryl Ketone) O_Acyl->C_Acyl Fries Rearrangement (Excess AlCl3, Heat) Acylium->C_Acyl C-Acylation (Direct Attack on Ring) Thermodynamic Path

Caption: Competing acylation pathways.

Section 3: Key Methodologies & Experimental Protocols

Adherence to rigorous anhydrous technique is critical for the success of these reactions. All glassware should be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Two-Step O-Acylation / Fries Rearrangement (Favors para Product)

This is often the most reliable method for achieving high yields of the C-acylated product, particularly when direct acylation is problematic.

Step A: O-Acylation to Phenyl Ester

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the substituted phenol (1.0 eq) and an anhydrous, non-protic solvent (e.g., Dichloromethane or THF). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add a suitable base, such as pyridine (1.1 eq) or triethylamine (1.1 eq), to the solution.

  • Acylating Agent Addition: Add the acyl chloride (1.05 eq), dissolved in a small amount of the reaction solvent, dropwise via the dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.[1]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude phenyl ester. This can be purified by chromatography or recrystallization, or used directly in the next step if sufficiently pure.

Step B: Fries Rearrangement

  • Setup: In a flame-dried flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq). Cool to 0 °C.

  • Solvent: Add a suitable anhydrous solvent, such as nitrobenzene or 1,2-dichloroethane.

  • Substrate Addition: Add the phenyl ester (1.0 eq) from Step A, either neat or dissolved in a minimal amount of solvent, dropwise to the AlCl₃ slurry.

  • Reaction: Maintain the reaction at a low temperature (0-25 °C) to favor para-acylation. Stir for 2-12 hours, monitoring by TLC or HPLC. For the ortho isomer, the reaction is typically run at a much higher temperature (>100 °C).[1]

  • Workup (Caution: Highly Exothermic): Very slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.

  • Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude hydroxyaryl ketone. Purify by recrystallization or column chromatography.

Section 4: Summary of Key Parameters

ParameterEffect on ReactionExpert Recommendation
Catalyst Stoichiometry Low amounts (<1 eq) favor O-acylation. High amounts (>1 eq) favor C-acylation/Fries Rearrangement.[1][4]For direct C-acylation, start with ≥2 equivalents of AlCl₃. For a controlled Fries Rearrangement, use 2-3 equivalents.
Temperature Controls regioselectivity in the Fries Rearrangement.[1]For para product: Low temperature (0-25 °C). For ortho product: High temperature (>100 °C).
Substituent Effects Electron-donating groups (EDGs) activate the ring and generally improve yields. Electron-withdrawing groups (EWGs) deactivate the ring and significantly lower yields.[1]Assess the electronic nature of your substituents. For deactivated systems, a direct Friedel-Crafts approach is unlikely to be successful.[9][10]
Solvent Must be anhydrous and inert to the reaction conditions.Common choices include Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), and Nitrobenzene (for higher temperatures).

Section 5: References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link][11]

  • Brainly.in. (2019, July 11). Why does friedel craft reaction of phenol has poor yield? Retrieved from [Link][3]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link][5]

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link][12]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link][9]

  • National Institutes of Health. (n.d.). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Retrieved from [Link][7]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link][6]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link][10]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link][13]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link][4]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Acylation of phenol on solid acids: Study of the deactivation mechanism. Retrieved from [Link][8]

Sources

Technical Support Center: Synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone. This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially relevant method is the Friedel-Crafts acylation of 2-chlorophenol with chloroacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] An alternative, related pathway is the initial formation of an O-acylated intermediate (2-chlorophenyl chloroacetate) followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired C-acylated product.[2]

Q2: What are the most common classes of side products I should expect?

During this synthesis, you are likely to encounter three main types of side products:

  • O-acylated Product: 2-chlorophenyl chloroacetate, formed by esterification at the phenolic hydroxyl group.

  • Isomeric C-acylated Products: Primarily 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone, resulting from acylation at the ortho position relative to the hydroxyl group.[3]

  • Di-acylated and Polymeric Products: Arising from over-acylation or complex side reactions, often appearing as intractable tars.[4]

Q3: Why is strict temperature control so critical for this reaction?

Temperature significantly influences the regioselectivity of the reaction. In Fries rearrangements, lower temperatures (0–25°C) typically favor the formation of the para-substituted product (the desired product), while higher temperatures (>60°C) tend to yield more of the ortho-substituted isomer.[3] This is a classic example of thermodynamic versus kinetic control; the ortho isomer can form a more stable bidentate complex with the AlCl₃ catalyst at higher temperatures.[3]

Q4: Why is a stoichiometric amount of AlCl₃ required instead of a catalytic amount?

Unlike other electrophilic aromatic substitutions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[5] This is because both the starting phenol's hydroxyl group and the product ketone's carbonyl group are Lewis bases. They form stable complexes with AlCl₃, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[5] An excess is often required to drive the reaction to completion.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low yield of the desired product, with a significant amount of a water-insoluble oil that has a high Rf value on TLC.

Likely Cause: You have predominantly formed the O-acylated side product , 2-chlorophenyl chloroacetate. This ester is less polar than the desired phenolic ketone, causing it to run higher on a typical silica gel TLC plate. This side reaction is kinetically favored and occurs when the reaction conditions are not sufficient to promote the Fries rearrangement to the more thermodynamically stable C-acylated product.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure your AlCl₃ is anhydrous and highly active. Exposure to atmospheric moisture will deactivate it.

  • Increase Reaction Temperature/Time: After the initial addition at low temperature, slowly warm the reaction mixture to 40–60°C and hold for several hours. This provides the energy needed to drive the Fries rearrangement from the O-acylated intermediate to the C-acylated product.[2][3]

  • Change Order of Addition: Consider pre-complexing the 2-chlorophenol with AlCl₃ before adding the chloroacetyl chloride. This can sometimes favor direct C-acylation.

Problem 2: The final product is contaminated with an isomer that is very difficult to separate by column chromatography or recrystallization.

Likely Cause: You have co-produced the ortho-acylated isomer , 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. The directing effects of the hydroxyl (-OH) and chloro (-Cl) groups on the 2-chlorophenol starting material allow for substitution at both the ortho and para positions relative to the hydroxyl group.

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature below 25°C, especially during the addition of reagents. Lower temperatures strongly favor the para product.[3][6]

  • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) tend to favor the para product over more polar solvents like nitrobenzene.[3]

  • Purification Strategy: If isomer formation is unavoidable, consider derivatization of the mixture to facilitate separation, followed by removal of the protecting group. Alternatively, fractional crystallization using a carefully selected solvent system may be effective, though it is often challenging.

Problem 3: The reaction mixture turned dark brown or black, resulting in a low yield of intractable tar after workup.

Likely Cause: This indicates polymerization or decomposition . Phenols are highly activated rings and can be sensitive to the strong Lewis acidic conditions of the Friedel-Crafts reaction, leading to uncontrolled side reactions.[4]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Run the entire reaction at a lower temperature (e.g., 0–5°C) to minimize decomposition.

  • Ensure High Purity of Reagents: Impurities in the starting materials or solvent can initiate polymerization. Use freshly distilled chloroacetyl chloride and anhydrous solvents.

  • Controlled Reagent Addition: Add the chloroacetyl chloride solution dropwise to the mixture of 2-chlorophenol and AlCl₃. This avoids localized "hot spots" and high concentrations of the reactive acylium ion.[7]

  • Efficient Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[7] This rapidly hydrolyzes the aluminum complexes and deactivates the reaction, preventing further degradation.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthesis pathway and the formation of key side products.

G cluster_main Main Synthesis Pathway (C-Acylation / Fries Rearrangement) cluster_side Side Product Formation SM 2-Chlorophenol + Chloroacetyl Chloride Cat AlCl3 Tar Polymerization/ Tar SM->Tar Harsh Conditions Int O-Acylated Intermediate (2-chlorophenyl chloroacetate) Cat->Int Kinetically Favored Prod Desired Product (para-isomer) Int->Prod Thermodynamic Rearrangement Ortho Ortho-Isomer Side Product Int->Ortho High Temp.

Caption: Reaction pathways in the synthesis.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired para-isomer while minimizing side product formation.

Materials:

  • 2-Chlorophenol

  • Chloroacetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert, anhydrous atmosphere throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.3 equivalents) and anhydrous DCM. Cool the resulting suspension to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve 2-chlorophenol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

  • Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise via the addition funnel to the reaction mixture over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Fries Rearrangement Drive: Slowly allow the reaction to warm to room temperature (~20-25°C) and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the intermediate ester.

  • Workup: Prepare a beaker with a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into this quench beaker.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Troubleshooting Workflow

G Start Reaction Complete. Analyze Crude Product (TLC, NMR) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes LowYield Low Yield Observed CheckYield->LowYield No Impure Product Impure CheckPurity->Impure No End Process Optimized CheckPurity->End Yes Cause1 Dominant O-Acylation? (High Rf Spot) LowYield->Cause1 Cause2 Tar Formation? LowYield->Cause2 Cause3 Isomeric Impurity? Impure->Cause3 Sol1 Solution: - Increase reaction time/temp - Check AlCl3 activity Cause1->Sol1 Yes Sol2 Solution: - Lower reaction temp - Slower addition - Check reagent purity Cause2->Sol2 Yes Sol3 Solution: - Maintain temp < 25°C - Use non-polar solvent - Optimize purification Cause3->Sol3 Yes

Caption: A logical workflow for troubleshooting.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Universal Print. (n.d.). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important chemical intermediate.

Introduction

This compound is a substituted acetophenone derivative with applications in organic synthesis and as a building block for various pharmaceutical compounds. Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity and avoiding the introduction of unwanted side products. This guide provides practical, field-proven insights into the common purification techniques for this molecule, focusing on recrystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation. Potential impurities from this synthesis could include:

  • Starting materials: Unreacted 2-chlorophenol and chloroacetyl chloride.

  • Isomeric products: Acylation at different positions on the aromatic ring.

  • Di-acylated products: Introduction of a second chloroacetyl group.

  • Polymeric materials: Resulting from side reactions.

  • Hydrolysis product: 2-Hydroxy-1-(3-chloro-4-hydroxyphenyl)ethanone, if moisture is present.

Q2: What is the general stability of this compound during purification?

A2: As an α-chloro ketone, this compound can be susceptible to nucleophilic substitution, especially under basic conditions or with prolonged heating in protic solvents. The phenolic hydroxyl group is acidic and can influence the compound's reactivity. It is advisable to use neutral or slightly acidic conditions during purification and to avoid high temperatures for extended periods.

Q3: Can I use distillation for purification?

A3: Distillation is generally not recommended for this compound due to its relatively high molecular weight and potential for decomposition at elevated temperatures. The presence of the phenolic hydroxyl group also increases its boiling point significantly.

Q4: How can I effectively remove colored impurities?

A4: Colored impurities are often polar, polymeric byproducts. These can sometimes be removed by treating a solution of the crude product with activated carbon. However, be aware that activated carbon can also adsorb your product, leading to yield loss. A small-scale test is recommended. Column chromatography is typically more effective for removing colored impurities.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: The compound's solubility in the chosen solvent is too high, or the solution is supersaturated too quickly. The presence of impurities can also inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Add a co-solvent: If the compound is too soluble, add a solvent in which it is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid. Then, reheat until the solution is clear and allow it to cool slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Seed the solution: Add a tiny crystal of the pure compound to induce crystallization.

    • Increase purity: If significant impurities are present, first purify the crude material by column chromatography.

Issue 2: Poor recovery of the purified compound.

  • Causality: The compound may be too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent selection: Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

    • Concentrate the filtrate: If you suspect significant product remains in the mother liquor, concentrate it and attempt a second recrystallization.

Experimental Protocols

Protocol 1: Recrystallization

For compounds structurally similar to this compound, such as 2-chloro-1-(4-hydroxyphenyl)ethanone and 2-chloro-1-(3-hydroxyphenyl)ethanone, alcohols like methanol and ethanol have been successfully used for recrystallization.[1][2]

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexane). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent/MixtureRationale
MethanolProven effective for similar hydroxy-substituted chloroacetophenones.[1]
EthanolProven effective for similar hydroxy-substituted chloroacetophenones.[2]
IsopropanolOffers a different polarity and boiling point compared to methanol and ethanol.
TolueneA non-polar solvent that may be suitable for less polar impurities.
Ethyl Acetate/HexaneA versatile solvent mixture that allows for fine-tuning of polarity.
Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common and generally suitable stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent) Selection:

    • Use thin-layer chromatography (TLC) to determine an appropriate eluent system.

    • A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Aim for an Rf value of 0.2-0.4 for the target compound on the TLC plate. A 20% ethyl acetate in hexane mixture has been used for a similar compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

    • Collect fractions and monitor the elution of your compound using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Purity Assessment cluster_purification Purification Strategy cluster_outcome Final Product Start Crude this compound TLC_Analysis TLC Analysis Start->TLC_Analysis Purity_Check Is the major spot well-separated with an Rf of 0.2-0.4? TLC_Analysis->Purity_Check Recrystallization Attempt Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Perform Column Chromatography Purity_Check->Column_Chromatography No Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision workflow for purification.

The following diagram outlines the general steps involved in purification by column chromatography.

Column_Chromatography_Workflow Start Start TLC TLC for Eluent Selection Start->TLC Slurry Prepare Silica Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Column chromatography workflow.

References

  • Fun, H.-K., Quah, C. K., Shetty, D. N., Narayana, B., & Sarojini, B. K. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2424. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 99-40-1 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone Impurity. Retrieved from [Link]

  • Prathap, P., Madan, S., Arshad, N., & Madhukar, M. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1143–1147. [Link]

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Technical Support Center: Overcoming Challenges in the Chloroacetylation of Chlorophenols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chloroacetylation of chlorophenols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring successful and reproducible outcomes.

Introduction to Chloroacetylation of Chlorophenols

The chloroacetylation of chlorophenols is a crucial transformation in synthetic organic chemistry, serving as a gateway to a variety of important intermediates for pharmaceuticals and agrochemicals. The reaction typically involves the acylation of a chlorophenol with chloroacetyl chloride. However, what appears to be a straightforward esterification is often complicated by the bidentate nucleophilic nature of phenols, leading to a competition between O-acylation and C-acylation (a Friedel-Crafts type reaction).[1] This guide will address the common challenges encountered and provide solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chloroacetylation of chlorophenols, offering probable causes and actionable solutions.

Issue 1: Low Yield of the Desired O-Acylated Product (Chloroacetyl Ester)

Question: My reaction is resulting in a low yield of the expected chloroacetylated chlorophenol ester. What are the likely causes and how can I improve the yield?

Answer: Low yields of the O-acylated product are a common issue and can stem from several factors, primarily competition from C-acylation and subsequent rearrangements, as well as suboptimal reaction conditions.

  • Probable Cause 1: Competing C-Acylation (Friedel-Crafts Reaction)

    • Explanation: Phenols can react at two positions: the phenolic oxygen (O-acylation) to form an ester, or the aromatic ring (C-acylation) to form a hydroxyaryl ketone.[1] C-acylation is a type of electrophilic aromatic substitution and is often favored under conditions that promote the formation of a highly reactive acylium ion, such as in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[2]

    • Solution: To favor O-acylation, which is under kinetic control and forms faster, you should employ conditions that do not strongly promote the Friedel-Crafts pathway.

      • Base Catalysis: Use a base like pyridine or triethylamine. The base will deprotonate the phenol, increasing its nucleophilicity at the oxygen and promoting the desired O-acylation.[3][4]

      • Avoid Strong Lewis Acids: If a catalyst is needed, consider milder options or carefully control the reaction temperature. High concentrations of strong Lewis acids favor C-acylation.[1]

  • Probable Cause 2: Fries Rearrangement of the O-Acylated Product

    • Explanation: The desired O-acylated ester can rearrange to the more thermodynamically stable C-acylated isomers (ortho- and para-hydroxyaryl ketones) in the presence of a Lewis acid catalyst.[5][6] This rearrangement is often promoted by higher temperatures.[6]

    • Solution:

      • Control Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize the rate of the Fries rearrangement.[6]

      • Minimize Catalyst Concentration: If a Lewis acid is used, employ it in catalytic amounts rather than stoichiometric quantities.[3] High catalyst concentrations strongly favor the rearrangement.[1]

  • Probable Cause 3: Hydrolysis of Chloroacetyl Chloride and/or Product

    • Explanation: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water to form chloroacetic acid. Similarly, the product ester can be hydrolyzed back to the starting phenol under certain conditions.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent premature hydrolysis of the acylating agent.[7]

      • Proper Work-up: During the work-up, neutralize the reaction mixture and extract the product promptly to avoid prolonged exposure to aqueous acidic or basic conditions that could facilitate hydrolysis.

  • Probable Cause 4: Sub-optimal Reagent Stoichiometry

    • Explanation: Using a large excess of the chlorophenol can lead to side reactions, such as polyalkylation, which consumes the starting material and reduces the yield of the desired monosubstituted product.[3]

    • Solution: A molar ratio of 1:1 for the chlorophenol to chloroacetyl chloride is often optimal for maximizing the yield of the target ester.[3]

Issue 2: Formation of Multiple Products, Complicating Purification

Question: My TLC and NMR analysis show a mixture of products, including what I suspect are ortho- and para-isomers. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is typically due to a lack of control over the competition between O-acylation, C-acylation, and the Fries rearrangement.

  • Probable Cause: Uncontrolled Fries Rearrangement

    • Explanation: As mentioned, the Fries rearrangement of the initially formed O-acyl product yields both ortho- and para-hydroxyaryl ketones.[5][6] The ratio of these isomers is dependent on the reaction conditions.

    • Solution:

      • Temperature Control: Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product due to the formation of a more stable bidentate complex with the Lewis acid catalyst.[6] By carefully controlling the temperature, you can influence the isomeric ratio.

      • Solvent Choice: The polarity of the solvent can also affect the ortho/para ratio. Non-polar solvents tend to favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[6]

      • To obtain predominantly the O-acylated product and avoid the Fries rearrangement isomers, it is best to use a base-catalyzed method without a Lewis acid catalyst. [4]

Issue 3: Reaction Fails to Proceed or is Very Sluggish

Question: I have set up the reaction, but after several hours, TLC analysis shows mostly unreacted starting material. What could be wrong?

Answer: A stalled or sluggish reaction can be due to several factors related to the reagents or the reaction conditions.

  • Probable Cause 1: Inactive Reagents

    • Explanation: Chloroacetyl chloride is sensitive to moisture and can degrade over time. Similarly, if you are using a solid base like potassium carbonate, it may not be sufficiently activated or finely powdered.

    • Solution:

      • Use freshly opened or properly stored chloroacetyl chloride.

      • If using a solid base, ensure it is anhydrous and finely ground to maximize its surface area.

  • Probable Cause 2: Insufficient Activation of the Phenol

    • Explanation: For the reaction to proceed efficiently, the phenol needs to be sufficiently nucleophilic. In the absence of a base or with a very weak base, the reaction rate will be slow.

    • Solution:

      • Ensure you are using an appropriate base (e.g., pyridine, triethylamine) in a suitable solvent.[3][4]

      • If using a Lewis acid, ensure it is of good quality and that its catalytic activity has not been compromised by hydration. For instance, anhydrous FeCl₃ is a more active catalyst than FeCl₃·6H₂O.[3]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between O-acylation and C-acylation in the context of chlorophenols?

A1: Phenols are bidentate nucleophiles, meaning they can be attacked at two sites.

  • O-acylation is a nucleophilic acyl substitution reaction that occurs on the phenolic oxygen, resulting in the formation of an ester. This reaction is generally faster and is under kinetic control.

  • C-acylation is an electrophilic aromatic substitution reaction (specifically, a Friedel-Crafts acylation) that occurs on the electron-rich aromatic ring, typically at the ortho and para positions, to form a hydroxyaryl ketone. This product is more stable and is favored under thermodynamic control, often promoted by strong Lewis acids and higher temperatures.

Q2: How do I choose between a base-catalyzed and a Lewis acid-catalyzed method?

A2: The choice depends on your desired product.

  • To synthesize the chloroacetyl ester (O-acylated product) with high selectivity, a base-catalyzed method is preferred. Bases like pyridine deprotonate the phenol, making the oxygen a much stronger nucleophile and directing the reaction to that site.[3][4]

  • To synthesize hydroxyaryl ketones (C-acylated products) , a Lewis acid-catalyzed method is necessary to promote the Fries rearrangement of the initially formed ester.[5][6]

Q3: What are the safety precautions I should take when working with chloroacetyl chloride?

A3: Chloroacetyl chloride is a corrosive, lachrymatory, and moisture-sensitive chemical.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure that you have a quenching agent (like a dilute solution of sodium bicarbonate) readily available in case of spills.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[3] Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting chlorophenol, the chloroacetylated product, and any by-products. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.[3] Spots can be visualized under UV light.[3]

Q5: What are the best methods for purifying the final chloroacetylated product?

A5: The purification method will depend on the physical state of your product and the impurities present.

  • Extraction: A standard aqueous work-up is typically the first step to remove the catalyst and any water-soluble by-products.

  • Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and isomeric by-products. Silica gel is a common stationary phase.[3]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway: O- vs. C-Acylation

G cluster_0 Reactants cluster_1 Reaction Conditions & Pathways cluster_2 Products Chlorophenol Chlorophenol Base_cat Base Catalysis (e.g., Pyridine) Kinetic Control Chlorophenol->Base_cat Lewis_acid Lewis Acid (e.g., AlCl₃) Thermodynamic Control Chlorophenol->Lewis_acid CAC Chloroacetyl Chloride CAC->Base_cat CAC->Lewis_acid O_Acyl O-Acylated Product (Ester) Base_cat->O_Acyl Favored Pathway Lewis_acid->O_Acyl Initial Product C_Acyl C-Acylated Products (ortho/para Hydroxy Ketones) Lewis_acid->C_Acyl Direct C-Acylation Fries Fries Rearrangement O_Acyl->Fries [Lewis Acid, Heat] Fries->C_Acyl

Caption: Competing pathways in the chloroacetylation of chlorophenols.

Troubleshooting Workflow for Low Yield

G start Low Yield of O-Acylated Product q1 Is a Lewis Acid (e.g., AlCl₃) present? start->q1 a1_yes Probable Fries Rearrangement and/or C-Acylation. q1->a1_yes Yes q2 Are anhydrous conditions being maintained? q1->q2 No sol1 Solution: 1. Switch to base catalysis (e.g., Pyridine). 2. Lower reaction temperature. 3. Use catalytic amount of Lewis Acid. a1_yes->sol1 a2_no Hydrolysis of Chloroacetyl Chloride is likely. q2->a2_no No q3 What is the phenol:acyl chloride ratio? q2->q3 Yes sol2 Solution: 1. Oven-dry all glassware. 2. Use anhydrous grade solvents. a2_no->sol2 a3_excess Excess phenol can lead to side reactions. q3->a3_excess > 1:1 sol3 Solution: Adjust to a 1:1 molar ratio. a3_excess->sol3

Caption: A decision tree for troubleshooting low product yield.

Detailed Experimental Protocol: Base-Catalyzed O-Chloroacetylation

This protocol describes a general method for the selective O-chloroacetylation of a chlorophenol using pyridine as a base, which typically provides high yields of the desired ester product.

Materials:

  • Chlorophenol (1.0 eq)

  • Chloroacetyl chloride (1.0 - 1.2 eq)

  • Anhydrous Pyridine or Triethylamine (as solvent or catalyst)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (as solvent)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a flame- or oven-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve the chlorophenol (1.0 eq) in anhydrous DCM or diethyl ether. If using pyridine as the base and solvent, it can be used directly.[4]

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Reagents:

    • Add pyridine (1.2 - 2.0 eq) to the solution.

    • Slowly add chloroacetyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting chlorophenol is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine. A precipitate of pyridinium hydrochloride may form.

    • Transfer the mixture to a separatory funnel. If DCM was used, the organic layer will be on the bottom. If diethyl ether was used, it will be on top.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x volume of organic layer)

      • Water (1 x volume)

      • Saturated NaHCO₃ solution (2 x volume, to remove any unreacted chloroacetic acid)

      • Brine (1 x volume)

  • Drying and Solvent Removal:

    • Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure chloroacetylated chlorophenol.

Quantitative Data Summary

ParameterRecommended ConditionRationale / Expected OutcomeReference
Reaction Type Base-Catalyzed (e.g., Pyridine)Favors kinetic O-acylation, high yield of ester.[3][4]
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Promotes C-acylation and Fries Rearrangement.[3]
Temperature 0 °C to Room TempMinimizes Fries Rearrangement, favors O-acylation.[6]
Temperature ElevatedPromotes Fries Rearrangement to C-acylated products.[6]
Solvent Non-polarCan favor ortho product in Fries Rearrangement.[6]
Reagent Ratio 1:1 (Phenol:Acyl Chloride)Maximizes yield and minimizes polyalkylation side reactions.[3]

References

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from the University of Calgary Chemistry Department website.
  • Mamedova, A., et al. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?
  • Universal Print. (n.d.). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst.
  • ResearchGate. (n.d.). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. Request PDF.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Grokipedia. (n.d.). Fries rearrangement.
  • Method for the Synthesis and Bioavailability of Phenol-4-Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.).
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
  • Google Patents. (1992).
  • Benchchem. (n.d.). Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.).
  • Ovid. (2017).
  • YouTube. (2021). Fries Rearrangement.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(4-Chlorophenyl)ethanol.
  • MDPI. (n.d.).
  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. (n.d.).
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
  • PubMed. (n.d.). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models.
  • Benchchem. (n.d.). Application Note: Synthesis of 2-(4-Chlorophenyl)
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • CHLOROACETALDEHYDE 76 Matrix: Air Target concentration: 1.0 ppm (3.21 mg/m3 (OSHA ceiling PEL) Procedure. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.
  • Scilit. (n.d.). Direct Acetylation and Determination of Chlorophenols in Aqueous Samples by Gas Chromatography Coupled with an Electron-Capture Detector.
  • NIH. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
  • Sci-Hub. (1965). Acylation. Part XIV. A comparison of the reactivities of acetyl and chloroacetyl chloride towards phenols in acetonitrile.
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (2021). Challenges and opportunities for the biodegradation of chlorophenols: Aerobic, anaerobic and bioelectrochemical processes.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Detection and determination of chlorophenols and chlorophenoxyacetic acids by instrumental analysis.
  • PubMed Central. (2022).

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Technical Support Center: Byproduct Formation and Control in Reactions of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and reactions of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and handling of this important chemical intermediate. Our goal is to equip you with the expertise to minimize byproduct formation, optimize reaction conditions, and ensure the highest purity of your target molecule.

Section 1: Understanding the Core Synthesis and Potential Byproducts

The synthesis of this compound typically proceeds via two primary routes: direct Friedel-Crafts acylation of 2-chlorophenol or a two-step process involving the formation of 2-chlorophenyl chloroacetate followed by a Fries rearrangement. Both pathways, while effective, are susceptible to the formation of specific byproducts that can complicate purification and impact yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing this compound?

A1: The primary byproducts are typically positional isomers of the desired product. Depending on the synthetic route, you may also encounter O-acylated intermediates and products of polysubstitution.

  • Positional Isomers: The main challenge is controlling the regioselectivity of the acylation. The chloro and hydroxyl groups on the starting phenol direct the incoming chloroacetyl group to different positions on the aromatic ring. The primary isomeric byproduct is often 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone .

  • O-Acylation Product: In the case of direct Friedel-Crafts acylation, the phenolic hydroxyl group can be acylated to form 2-chlorophenyl chloroacetate . This is often a kinetic product and can be converted to the desired C-acylated product under the reaction conditions via a Fries rearrangement.[1]

  • Polysubstitution Products: While less common in Friedel-Crafts acylation than alkylation, under harsh conditions or with incorrect stoichiometry, a second chloroacetyl group could be added to the ring.[2]

Section 2: Troubleshooting Guide for Synthesis

This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product and a Mixture of Isomers

Q2: My reaction is producing a low yield of the target this compound and a significant amount of the 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone isomer. How can I improve the regioselectivity?

A2: This is a classic challenge in electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring and the reaction conditions. The hydroxyl group is a strong activating, ortho, para-director, while the chloro group is a deactivating, ortho, para-director.[3]

Causality and Solutions:

  • Kinetic vs. Thermodynamic Control: The formation of different isomers can be influenced by whether the reaction is under kinetic or thermodynamic control. The Fries rearrangement, for example, is highly sensitive to temperature.[4]

    • Low Temperature: Favors the para-acylated product (the desired product). This is often the kinetically favored product.

    • High Temperature: Tends to favor the ortho-acylated product, which is often the thermodynamically more stable isomer due to chelation of the Lewis acid between the hydroxyl and ketone groups.[4]

Reaction ConditionPredominant IsomerRationale
Low Temperature (e.g., 0-25 °C)para (Desired Product)Kinetic Control
High Temperature (e.g., >100 °C)ortho (Byproduct)Thermodynamic Control
Non-polar Solventpara (Desired Product)Favors kinetic product
Polar SolventIncreased ortho byproductCan favor thermodynamic product

Troubleshooting Workflow:

start Low Yield & Isomer Mixture cond1 Analyze Reaction Temperature start->cond1 high_temp High Temperature (>60°C) cond1->high_temp Yes low_temp Low Temperature (0-25°C) cond1->low_temp No action1 Reduce Temperature to favor para-product high_temp->action1 action2 Optimize Solvent System (consider non-polar) low_temp->action2 end Improved Regioselectivity action1->end action2->end

Caption: Troubleshooting workflow for improving regioselectivity.

Issue 2: Significant Formation of the O-Acylated Byproduct

Q3: My reaction predominantly yields 2-chlorophenyl chloroacetate instead of the desired C-acylated product. What is causing this and how can I fix it?

A3: The formation of the O-acylated product is a common competing reaction in the Friedel-Crafts acylation of phenols.[5] The phenolic oxygen is a potent nucleophile and can attack the acylium ion faster than the aromatic ring under certain conditions.

Causality and Solutions:

  • Reaction Pathway: The O-acylation is often the kinetically favored pathway. However, this ester can be converted to the desired C-acylated product via a Fries rearrangement, which is also catalyzed by the Lewis acid.[1][6]

  • Promoting the Fries Rearrangement:

    • Increase Reaction Time and/or Temperature: After the initial formation of the ester, increasing the temperature (judiciously, to avoid favoring the ortho-isomer) and extending the reaction time can promote the rearrangement to the C-acylated product.

    • Ensure Sufficient Lewis Acid: A stoichiometric amount of the Lewis acid is often required, as it complexes with both the starting material and the product.[7] An insufficient amount may not effectively catalyze the rearrangement.

Reaction Pathway Visualization:

A 2-Chlorophenol + Chloroacetyl Chloride B O-Acylation (Kinetic Product) 2-Chlorophenyl Chloroacetate A->B Fast C C-Acylation (Desired Product) This compound A->C Slow B->C Fries Rearrangement (Lewis Acid, Heat) A 2-Chlorophenyl Chloroacetate + AlCl3 B Formation of Acylium Ion Complex A->B C Electrophilic Attack at para-position B->C Low Temp D Electrophilic Attack at ortho-position B->D High Temp E para-product (Desired) C->E F ortho-product (Byproduct) D->F

Caption: Simplified mechanism of the Fries Rearrangement.

References

  • Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. ResearchGate. Available at: [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. Available at: [Link]

  • Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Universal Print. Available at: [Link]

  • Fries Rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Fries rearrangement. Wikipedia. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. Available at: [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Synthesis of m-chloroacetophenone from benzoyl chloride. Google Patents.
  • High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. Royal Society of Chemistry. Available at: [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]

  • Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. Patsnap. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • 2-(3-Chloro-propionyl)-4-fluorophenol, process for its preparation and its use in the preparation of 6-fluorochroman-4-on. Google Patents.
  • An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. National Science Foundation. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. National Institutes of Health. Available at: [Link]

  • Modern Derivatization Methods For Separation Sciences. Scribd. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, α-haloacetophenones are indispensable building blocks. Their dual reactive sites—the electrophilic α-carbon and the carbonyl group—provide a versatile platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of many therapeutic agents.[1] This guide offers an in-depth comparison of two key intermediates: 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone and 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone. By examining their relative reactivity, supported by fundamental mechanistic principles and analogous experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

Core Reactivity: The Decisive Role of the Halogen Leaving Group

The primary mode of reaction for these α-haloacetophenones is nucleophilic substitution, typically proceeding through a bimolecular (SN2) mechanism.[2][3] The electrophilicity of the α-carbon is significantly enhanced by the inductive effect of the adjacent carbonyl group, making these compounds more susceptible to nucleophilic attack than their alkyl halide counterparts.[3]

The central difference in reactivity between the chloro- and bromo- derivatives lies in the nature of the halogen atom as a leaving group.[3] The efficacy of a leaving group is inversely proportional to its basicity; weaker bases are better leaving groups as they are more stable with a negative charge upon departure.[4] For the halogens, the leaving group ability follows the trend: I > Br > Cl > F.[1][4] This is a direct consequence of the decreasing basicity of the halide anions down the periodic table.[4] Therefore, the bromide ion (Br⁻) is a superior leaving group to the chloride ion (Cl⁻), which has significant implications for reaction kinetics.[3]

Reactivity Comparison: A Deeper Dive

2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone is expected to exhibit a higher reaction rate in nucleophilic substitution reactions compared to its chloro-analog. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion.[4] This enhanced reactivity can be advantageous in several scenarios:

  • Milder Reaction Conditions: The bromo-compound may react under less stringent conditions (e.g., lower temperatures), which can be beneficial for sensitive substrates or to minimize side reactions.

  • Faster Reaction Times: The increased reactivity leads to shorter reaction times, improving throughput and efficiency in a laboratory or manufacturing setting.

  • Use with Weaker Nucleophiles: The better leaving group ability of bromide may allow for successful reactions with nucleophiles that are too weak to displace a chloride efficiently.

Conversely, This compound , while less reactive, may be preferred in certain situations:

  • Greater Stability and Shelf-life: The stronger C-Cl bond can contribute to greater thermal stability and a longer shelf-life.

  • Cost-Effectiveness: Chloro-derivatives are often more economical to produce on a large scale.

  • Controlled Reactivity: In complex syntheses, a less reactive substrate can sometimes offer better control and selectivity, preventing unwanted side reactions.

Data Summary: Physicochemical and Reactivity Properties

PropertyThis compound2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanoneRationale for Difference
Molecular Formula C₈H₆Cl₂O₂C₈H₆BrClO₂Different halogen at the α-position.
Molecular Weight 205.04 g/mol 249.49 g/mol Bromine is heavier than chlorine.
Reactivity in SN2 LowerHigherBromide is a better leaving group than chloride.[4]
C-X Bond Strength StrongerWeakerC-Cl bonds are generally stronger than C-Br bonds.[4]
Leaving Group Ability GoodExcellentBasicity trend: Cl⁻ > Br⁻.[4]
Stability HigherLowerRelated to the C-X bond strength.

Experimental Protocols: Synthesis of α-Haloacetophenones

The synthesis of both title compounds starts from the commercially available 3-chloro-4-hydroxyacetophenone. The subsequent α-halogenation is a key step.

Synthesis of 3-chloro-4-hydroxyacetophenone (Starting Material)

A common route to this starting material is the Friedel-Crafts acylation of 2-chlorophenol.

Representative Protocol for α-Bromination: Synthesis of 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[6]

Materials:

  • 3-chloro-4-hydroxyacetophenone

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Water (H₂O)

Procedure:

  • Dissolve 3-chloro-4-hydroxyacetophenone in chloroform in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Slowly add a stoichiometric amount of bromine to the reaction mixture at room temperature.

  • Continue stirring for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Representative Protocol for α-Chlorination: Synthesis of this compound

This protocol is based on general methods for the α-chlorination of ketones.[7]

Materials:

  • 3-chloro-4-hydroxyacetophenone

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Ethyl acetate/Dichloromethane solvent mixture

Procedure:

  • Dissolve 3-chloro-4-hydroxyacetophenone in a mixture of methanol and ethyl acetate/dichloromethane in a round-bottom flask.

  • Cool the stirred solution in an ice bath.

  • Add sulfuryl chloride dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an hour (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Mechanistic Insights and Visualization

The enhanced reactivity of α-haloacetophenones in SN2 reactions is a cornerstone of their utility. The following diagrams illustrate the key concepts.

Caption: Generalized SN2 mechanism for α-haloacetophenones.

Leaving_Group_Ability Start Factors Influencing Leaving Group Ability Basicity Basicity of Leaving Group (Weaker Base = Better LG) Start->Basicity Bond_Strength Carbon-Halogen Bond Strength (Weaker Bond = Faster Reaction) Start->Bond_Strength Polarizability Polarizability of Halogen (Higher Polarizability = Better LG) Start->Polarizability Reactivity_Order Reactivity Order: I > Br > Cl > F Basicity->Reactivity_Order Bond_Strength->Reactivity_Order Polarizability->Reactivity_Order

Caption: Key factors determining halogen leaving group ability.

Conclusion

The choice between this compound and 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone is a strategic one, balancing reactivity with stability and cost. The bromo-derivative offers the advantage of higher reactivity, potentially leading to more efficient syntheses. In contrast, the chloro-derivative provides greater stability and may be more cost-effective for large-scale production. A thorough understanding of the principles outlined in this guide will enable researchers to select the optimal reagent for their specific synthetic objectives, ultimately accelerating the drug discovery and development process.

References

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

  • Kasséhin, U. C., Gbaguidi, F., & Poupaert, J. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Organic Chemistry International. [Link]

  • Pattison, G. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... ResearchGate. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Kasséhin, U. C., Gbaguidi, F., & Poupaert, J. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ResearchGate. (2018). BIH-Ph promoted reductions of α-bromoacetophenone derivatives. [Link]

  • Kasséhin, U. C., Gbaguidi, F., & Poupaert, J. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. ResearchGate. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • Prasath, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Lewis acid catalysts for the synthesis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, a key intermediate in the development of pharmaceuticals and fine chemicals. We will explore the mechanistic nuances of the Friedel-Crafts acylation of 2-chlorophenol, evaluate the performance of common Lewis acid catalysts, and provide a detailed experimental protocol grounded in established chemical principles.

Introduction: The Significance of a Key Building Block

This compound is a valuable synthetic intermediate. Its structure, featuring a reactive chloroacetyl group and a substituted phenolic ring, makes it a versatile precursor for constructing more complex molecules. Chlorinated acetophenones, as a class, are widely used in the synthesis of active pharmaceutical ingredients (APIs).[1] The efficient and selective synthesis of this target molecule is therefore of considerable interest to researchers in medicinal chemistry and process development.

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-chlorophenol with chloroacetyl chloride. This reaction, while conceptually straightforward, presents several challenges rooted in the chemistry of phenols, making the choice of catalyst a critical determinant of success.

Theoretical Background: The Intricacies of Phenol Acylation

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching substituents to an aromatic ring.[2] The acylation variant proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid is used to generate a highly electrophilic acylium ion from an acyl halide.[3]

However, when the substrate is a phenol, the reaction becomes more complex. Phenols are bidentate nucleophiles, capable of reacting at two positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[4]

  • C-Acylation (Friedel-Crafts Acylation): This is the desired pathway, leading to the formation of a hydroxyaryl ketone. It is generally considered to be under thermodynamic control and is favored by stronger Lewis acids and higher temperatures.

  • O-Acylation (Esterification): This pathway produces a phenyl ester and is often kinetically favored, meaning it can occur more rapidly, especially under milder conditions.[4]

A further complication arises from the interaction between the phenolic hydroxyl group and the Lewis acid catalyst. The lone pairs on the oxygen atom can coordinate strongly with the Lewis acid, forming a complex that deactivates the catalyst.[5][6] This complexation also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic attack.[5][6] Consequently, a stoichiometric amount or even an excess of the Lewis acid is often required to drive the reaction to completion.[2]

In cases where O-acylation is the predominant initial outcome, the desired C-acylated product can sometimes be obtained through a subsequent Fries Rearrangement , where the aryl ester rearranges to the isomeric hydroxyaryl ketone, also under the influence of a Lewis acid catalyst.[4]

Reaction Mechanism Overview

The following diagram illustrates the competing pathways in the Lewis acid-catalyzed acylation of 2-chlorophenol.

G cluster_0 Catalyst Activation cluster_1 Reaction Pathways AcylCl Chloroacetyl Chloride (ClCOCH₂Cl) Acylium Acylium Ion Complex [ClCOCH₂]⁺[AlCl₄]⁻ AcylCl->Acylium Coordination & Ionization LA Lewis Acid (e.g., AlCl₃) LA->AcylCl Phenol 2-Chlorophenol Acylium->Phenol Electrophilic Attack O_Acyl O-Acylated Product (Aryl Ester - Kinetically Favored) Phenol->O_Acyl O-Acylation C_Acyl C-Acylated Product (Target Ketone - Thermodynamically Favored) Phenol->C_Acyl C-Acylation (para-attack) Fries Fries Rearrangement O_Acyl->Fries Fries->C_Acyl

Caption: Competing C-acylation and O-acylation pathways.

Comparative Analysis of Lewis Acid Catalysts

The choice of Lewis acid is paramount, influencing reaction rate, yield, and the ratio of C- to O-acylated products. While numerous Lewis acids can catalyze the reaction[7], their performance varies significantly.

CatalystLewis AcidityTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) Very StrongStoichiometric or excess; 0°C to RTHigh reactivity, effectively promotes C-acylation and Fries rearrangement.[2][7]Highly hygroscopic, requires stoichiometric amounts, can cause charring/side reactions, difficult workup.
Ferric Chloride (FeCl₃) StrongCatalytic to stoichiometricLess expensive and more environmentally benign than AlCl₃, effective for activated arenes.[8]Less reactive than AlCl₃, may be less effective for deactivated or sterically hindered substrates.[9]
Zinc Chloride (ZnCl₂) ModerateHigh temperatures often requiredMilder, can offer different selectivity.Generally less reactive, may result in lower yields or require harsher conditions.[7]
Titanium Tetrachloride (TiCl₄) Very StrongStoichiometric amountsHigh reactivity, comparable to AlCl₃.[7]Highly sensitive to moisture, corrosive, can be difficult to handle.
Solid Acids (e.g., Fe-K10) VariableHeterogeneous, high temp.Reusable, environmentally friendly, simplified workup.May have lower activity, potential for leaching, may require higher temperatures/pressures.

Field Insights:

  • For Maximum Conversion: Aluminum chloride (AlCl₃) remains the workhorse for challenging acylations due to its high Lewis acidity, which is capable of driving both the initial C-acylation and the corrective Fries rearrangement if O-acylation occurs.[4] Its ability to form a stable complex with the product ketone necessitates using it in stoichiometric amounts.[2]

  • For a Greener Process: Ferric chloride (FeCl₃) presents a compelling alternative. Studies on the chloroacetylation of phenol have shown that both anhydrous and hydrated forms of FeCl₃ can be effective, with the hydrated form surprisingly enhancing C-acylation.[8] This suggests that FeCl₃ could be a more practical and cost-effective choice, particularly at scale.

  • Milder Catalysts (ZnCl₂, etc.): These are generally less suitable for this specific transformation. The deactivating effect of the existing chloro-substituent and the catalyst-complexing hydroxyl group on the phenol ring demand a more potent Lewis acid to achieve reasonable reaction rates and yields.

Recommended Experimental Protocol: Synthesis via AlCl₃ Catalysis

This protocol details a robust method for the synthesis of this compound using aluminum chloride, which favors direct C-acylation. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Materials & Equipment:
  • 2-Chlorophenol (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Nitrobenzene (solvent)

  • Dichloromethane (DCM) (for extraction)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Workflow Diagram

G start Setup suspend Suspend AlCl₃ in Nitrobenzene @ 0°C start->suspend add_reagents Add Chloroacetyl Chloride, then 2-Chlorophenol Dropwise suspend->add_reagents react Stir at 0°C (10 min), then RT (16h) add_reagents->react quench Pour into Ice/HCl Mixture react->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄ wash->dry evaporate Concentrate under Reduced Pressure dry->evaporate purify Purify via Column Chromatography or Recrystallization evaporate->purify end Characterize Product purify->end

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:
  • Reaction Setup: Equip a dry three-neck flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or drying tube). The entire setup must be rigorously dried to prevent quenching the moisture-sensitive AlCl₃.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous nitrobenzene. Cool the flask in an ice bath to 0°C. Cautiously and portion-wise, add the anhydrous aluminum chloride (2.2 eq). Causality: Using a significant excess of AlCl₃ is critical. One equivalent will complex with the chloroacetyl chloride, a second will complex with the phenolic -OH of the substrate, and a catalytic amount will drive the reaction.

  • Reagent Addition: To the stirred suspension, add chloroacetyl chloride (1.1 eq) via the dropping funnel. Following this, add a solution of 2-chlorophenol (1.0 eq) in nitrobenzene dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C. Causality: Slow, cooled addition prevents an uncontrolled exotherm and minimizes side-product formation.

  • Reaction: Stir the mixture at 0°C for an additional 10 minutes and then allow it to warm to room temperature. Continue stirring for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. Causality: This hydrolyzes the aluminum complexes formed with the ketone product and the phenolic hydroxyl group, and quenches any unreacted AlCl₃. The process is highly exothermic and must be done with extreme caution.

  • Extraction: Transfer the mixture to a separatory funnel. The nitrobenzene can be removed via steam distillation, or the product can be directly extracted with dichloromethane (DCM). Extract the aqueous layer 3 times with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Interpretation and Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Inactive (hydrated) AlCl₃.2. Insufficient amount of catalyst.1. Use fresh, anhydrous AlCl₃ from a sealed container.2. Ensure at least 2.2 equivalents of AlCl₃ are used to overcome complexation.[6]
Significant Ester Byproduct O-acylation is dominating (kinetic control).1. Increase reaction temperature or time to favor the thermodynamically stable C-acylated product.2. After the initial reaction, heat the mixture to promote the Fries rearrangement of the ester byproduct to the desired ketone.[4]
Formation of Multiple Products Isomer formation (ortho-acylation) or side reactions due to harsh conditions.1. Maintain low temperatures during reagent addition.2. Consider a milder catalyst like FeCl₃, which may offer better selectivity, though potentially at the cost of conversion.[8]

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a classic yet nuanced transformation where catalyst selection is the key to success.

  • Aluminum Chloride (AlCl₃) is the most robust and reliable catalyst for this reaction, its high reactivity overcoming the challenges of substrate deactivation and driving the reaction towards the desired C-acylated product. Its primary drawbacks are the need for stoichiometric quantities and careful handling.

  • Ferric Chloride (FeCl₃) stands out as a viable, greener alternative that can be highly effective, especially if reaction conditions are optimized. It is less hazardous and more cost-effective.

For laboratory-scale synthesis where high yield is the primary goal, AlCl₃ is the recommended catalyst. For process development and scale-up operations, a thorough investigation into FeCl₃ catalysis is warranted due to its environmental and economic advantages.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3499, 2-Chloro-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Indian Journal of Chemistry. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Retrieved from [Link]

  • MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • Scribd. (n.d.). FeCl3 vs AlCl3 in Friedel-Crafts Reactions. Retrieved from [Link]

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The Efficacy of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, yield, and overall cost-effectiveness. Among the versatile synthons available to the modern chemist, α-haloketones stand out for their inherent reactivity and utility in the construction of complex molecular architectures. This guide provides an in-depth technical analysis of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone, a specialized α-chloroacetophenone derivative, and objectively compares its synthetic efficacy with viable alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

The Strategic Value of this compound in Synthesis

This compound (CAS No. 39066-18-7) is a bifunctional molecule possessing both a reactive α-chloro ketone and a substituted phenolic ring. This combination of functionalities makes it a particularly valuable intermediate in the synthesis of various biologically active compounds, most notably as a precursor to phenylethanolamines, a class of compounds that includes many bronchodilators and other sympathomimetic amines.

The chloroacetyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alkoxides. The chlorine atom is an excellent leaving group, facilitating these transformations under relatively mild conditions. The substituted aromatic ring, with its chloro and hydroxyl groups, influences the molecule's electronic properties and provides sites for further functionalization.

Synthesis of this compound: A Plausible and Efficient Route

While specific literature detailing the synthesis of this compound is not abundant, a robust and scalable protocol can be confidently proposed based on the well-established Friedel-Crafts acylation of 2-chlorophenol with chloroacetyl chloride. This reaction is a cornerstone of industrial organic synthesis for the preparation of aryl ketones.

Proposed Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride to form a highly electrophilic acylium ion. The electron-rich 2-chlorophenol then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final product. The hydroxyl group of the phenol directs the incoming acyl group primarily to the para-position, leading to the desired product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Chloroacetyl_chloride Cl-C(=O)-CH₂Cl Acylium_ion_complex [CH₂Cl-C=O]⁺[AlCl₄]⁻ Chloroacetyl_chloride->Acylium_ion_complex + AlCl₃ AlCl3 AlCl₃ 2_Chlorophenol 2-Chlorophenol Sigma_complex Sigma Complex 2_Chlorophenol->Sigma_complex + [CH₂Cl-C=O]⁺ Product This compound Sigma_complex->Product - H⁺

Caption: Proposed mechanism for the Friedel-Crafts acylation of 2-chlorophenol.

Detailed Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of phenols.[1][2]

Materials:

  • 2-Chlorophenol

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq) to the stirred suspension.

  • After the addition is complete, add a solution of 2-chlorophenol (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Efficacy in the Synthesis of Phenylethanolamines

A primary application of this compound is in the synthesis of phenylethanolamines, which are precursors to many bronchodilators. The efficacy of this building block can be evaluated by comparing the synthetic routes using it with alternative approaches.

The α-Chloroacetophenone Route

The synthesis of a phenylethanolamine using this compound involves a two-step process: nucleophilic substitution followed by reduction.

G Start This compound Intermediate α-Amino Ketone Start->Intermediate + R₂NH (Nucleophilic Substitution) Product Phenylethanolamine Derivative Intermediate->Product Reduction (e.g., NaBH₄)

Caption: General synthetic route to phenylethanolamines from this compound.

Advantages:

  • Convergent Synthesis: This route is convergent, allowing for the late-stage introduction of the amine moiety, which is beneficial for creating a library of analogues.

  • High Reactivity: The α-chloro ketone is highly reactive towards amines, often requiring mild reaction conditions.

  • Commercially Available Amines: A wide variety of primary and secondary amines are commercially available, providing access to a diverse range of final products.

Alternative Synthetic Strategies
Alternative Building BlockSynthetic StrategyAdvantagesDisadvantages
Substituted Benzaldehyde Reductive amination with an amino alcohol.Fewer steps in some cases.May require harsh reducing agents.
Substituted Styrene Oxide Ring-opening with an amine.Can be highly stereoselective.Synthesis of the epoxide can be challenging.
Substituted Mandelic Acid Amidation followed by reduction.Good for chiral synthesis.Multi-step process with potential for racemization.
α-Bromoacetophenone Similar to the α-chloroacetophenone route.Bromide is a better leaving group, potentially leading to faster reactions.α-Bromoacetophenones are often more lachrymatory and less stable.

Comparative Analysis:

The use of this compound offers a balance of reactivity, versatility, and practicality. While other routes may be advantageous for specific applications (e.g., stereoselective synthesis from styrene oxides), the α-chloroacetophenone approach is a robust and flexible method for accessing a wide range of phenylethanolamine derivatives. The commercial availability of the starting material further enhances its appeal for drug discovery and development programs.

Conclusion: An Invaluable Tool for the Synthetic Chemist

This compound is a highly effective and versatile building block for organic synthesis, particularly in the preparation of pharmaceutically relevant phenylethanolamines. Its predictable reactivity, coupled with the potential for late-stage diversification, makes it an invaluable tool for medicinal chemists. While alternative synthetic routes exist, the α-chloroacetophenone strategy presents a compelling combination of efficiency and flexibility. For research teams aiming to explore novel chemical space around the phenylethanolamine scaffold, this compound should be considered a premier starting material.

References

  • Fun, H.-K., Quah, C. K., Shetty, D. N., Narayana, B., & Sarojini, B. K. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2424. [Link]

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  • Wikipedia. (2023). Phenylethanolamine. [Link]

  • Chavan, S. P., Pasupathy, K., & Talukdar, A. (2004). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 43(2), 310-312.
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  • Al-Hourani, B. J. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Sciforum. [Link]

  • Fun, H.-K., Quah, C. K., Shetty, D. N., Narayana, B., & Sarojini, B. K. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2424. [Link]

  • Li, Y., & Wang, Y. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52. [Link]

  • Martin, R. (2001). Handbook of Hydroxyacetophenones. Springer.
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A Comparative Guide to the Reactivity of Ortho vs. Para Isomers of Chloro-hydroxyphenyl Ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, the positional isomerism of substituted aromatic compounds is not a trivial detail; it is a critical determinant of molecular behavior. The choice between an ortho or para isomer can dictate reaction pathways, influence yields, and ultimately define the biological activity of a target molecule. This guide provides an in-depth comparison of the reactivity of ortho versus para isomers of chloro-hydroxyphenyl ethanone, a class of intermediates valuable in the synthesis of pharmaceuticals.[1][2] We will dissect the nuanced interplay of electronic effects, steric hindrance, and hydrogen bonding, supported by theoretical principles and a practical experimental framework.

The Theoretical Framework: Decoding Isomeric Differences

The reactivity of any substituted benzene derivative is governed by the cumulative electronic and steric effects of its substituents. In chloro-hydroxyphenyl ethanone, we have three key players: the hydroxyl (-OH) group, the chloroacetyl (-COCH₂Cl) group, and their relative positions on the phenyl ring.

Electronic Effects: A Tug-of-War for Electron Density

The benzene ring's reactivity is a function of its electron density, which is modulated by the attached groups.

  • Hydroxyl (-OH) Group: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs of electrons can be delocalized into the aromatic ring, creating a powerful electron-donating resonance effect (+M or +R).[3] This +M effect is dominant, making the -OH group a strong ring activator and an ortho, para-director for electrophilic aromatic substitution.[3][4]

  • Chloroacetyl (-COCH₂Cl) Group: This group is strongly electron-withdrawing. The carbonyl carbon pulls electron density from the ring via resonance (-M effect), and both the carbonyl oxygen and the α-chlorine pull electron density through induction (-I effect). This deactivates the ring towards electrophilic attack and acts as a meta-director.

When these groups are combined, the activating, ortho, para-directing influence of the hydroxyl group generally overrides the deactivating, meta-directing effect of the chloroacetyl group in electrophilic aromatic substitution reactions.[5]

The Decisive Role of Intramolecular Hydrogen Bonding

The most significant point of divergence between the ortho and para isomers is the potential for intramolecular hydrogen bonding.

  • Ortho Isomer (e.g., 1-(2-Hydroxy-5-chlorophenyl)ethanone): The proximity of the phenolic hydroxyl group and the carbonyl oxygen allows for the formation of a stable, six-membered intramolecular hydrogen bond.[6][7] This internal bond has profound consequences:

    • Reduced Acidity: The hydrogen bond "locks" the phenolic proton in place, making it less available for donation to a base. This increases its pKa, rendering it less acidic than its para counterpart.[7]

    • Decreased Carbonyl Electrophilicity: The hydrogen bond effectively donates electron density to the carbonyl oxygen, which in turn reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl group less susceptible to nucleophilic attack.

  • Para Isomer (e.g., 2-Chloro-1-(4-hydroxyphenyl)ethanone): The substituents are too far apart for intramolecular interactions.[7] The hydroxyl and carbonyl groups are free to engage in intermolecular hydrogen bonding with solvent molecules or other reagents.[8] This leaves the phenolic proton more acidic and the carbonyl carbon more electrophilic compared to the ortho isomer.

Steric Hindrance: The Physical Barrier

In the ortho isomer, the chloroacetyl group is situated next to the hydroxyl group. This creates steric crowding around both functional groups and the adjacent positions on the aromatic ring. This physical barrier can impede the approach of bulky reagents, favoring reactions at the less hindered para position of the ring or slowing reactions at the functional groups themselves.[9] The para isomer, with its substituents positioned opposite each other, is significantly less sterically hindered.

Caption: Key structural differences and their impact on isomer reactivity.

Comparative Reactivity Data

The theoretical principles outlined above translate into tangible differences in chemical behavior. The following table summarizes the expected reactivity comparison based on these structural and electronic factors.

Property / Reaction TypeOrtho IsomerPara IsomerPrimary Rationale
Phenolic Acidity (pKa) Higher pKa (Less Acidic)Lower pKa (More Acidic)Intramolecular H-bonding in the ortho isomer stabilizes the acidic proton, hindering its removal.[7]
Nucleophilic Substitution (at α-carbon) Slower RateFaster RateThe ortho isomer's carbonyl is less electrophilic due to H-bonding and sterically hindered. The para isomer's carbonyl is more electron-deficient and accessible.[9]
Nucleophilic Addition (at carbonyl) Slower Rate / Less FavorableFaster Rate / More FavorableReduced electrophilicity and significant steric hindrance at the ortho carbonyl carbon impede nucleophilic attack.[9]
Electrophilic Aromatic Substitution Slower Rate / Sterically DirectedFaster Rate / Electronically DirectedThe activating -OH group directs to the other ortho and para positions. In the ortho isomer, these positions are sterically encumbered, slowing the reaction.[9][10]

Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution

To provide a tangible method for validating these theoretical differences, we propose a comparative kinetic study. The reaction of the α-chloro group with a nucleophile, such as sodium iodide (the Finkelstein reaction), is an excellent model system. This is a classic Sₙ2 reaction, the rate of which is highly sensitive to both the electrophilicity of the α-carbon and steric hindrance.[11][12]

Objective:

To quantitatively compare the second-order rate constants (k₂) for the reaction of ortho- and para-chloro-hydroxyphenyl ethanone with sodium iodide in acetone.

Materials:
  • 1-(5-Chloro-2-hydroxyphenyl)ethanone (ortho isomer example)

  • 2-Chloro-1-(4-hydroxyphenyl)ethanone (para isomer)

  • Sodium Iodide (NaI), anhydrous

  • Acetone, HPLC grade, anhydrous

  • Volumetric flasks, pipettes, and syringes

  • Constant temperature water bath

  • HPLC system with a UV detector and a C18 column

Step-by-Step Methodology:
  • Solution Preparation (Trustworthiness: Accurate concentrations are key):

    • Prepare 10 mM stock solutions of the ortho isomer, para isomer, and sodium iodide in anhydrous acetone. Acetone is the solvent of choice because it readily dissolves the reactants while precipitating the sodium chloride byproduct, driving the equilibrium forward.

  • Reaction Setup (Expertise: Ensuring controlled conditions):

    • For each isomer, place 5.0 mL of the 10 mM substrate solution into a sealed vial.

    • Place 5.0 mL of the 10 mM NaI solution into a separate sealed vial.

    • Equilibrate both vials in a constant temperature bath set to 40.0 °C for 15 minutes to ensure thermal equilibrium before reaction initiation.

  • Reaction Initiation and Monitoring (Self-Validation: Time-course data is crucial):

    • Rapidly add the 5.0 mL of NaI solution to the substrate vial, vortex briefly, and immediately start a timer. This creates an initial reactant concentration of 5.0 mM for both substrate and nucleophile.

    • At predetermined time intervals (e.g., t = 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a cold mobile phase (e.g., 50:50 acetonitrile:water) to stop the reaction by dilution and cooling.

  • Quantitative Analysis (Authoritative Grounding: HPLC provides robust data):

    • Analyze each quenched aliquot by HPLC-UV. Monitor the disappearance of the starting material (chloro-ethanone isomer) peak area over time. A calibration curve for each isomer should be generated beforehand to convert peak area to concentration.

  • Data Processing and Interpretation:

    • Plot the inverse of the substrate concentration (1/[Substrate]) versus time (t).

    • For a second-order reaction with equal initial concentrations, this plot should yield a straight line. The slope of this line is the second-order rate constant, k₂.

    • Compare the calculated k₂ values for the ortho and para isomers. It is predicted that k₂(para) > k₂(ortho).

G prep 1. Solution Preparation (Isomers & NaI in Acetone) equil 2. Thermal Equilibration (Reactant Vials at 40°C) prep->equil init 3. Reaction Initiation (Mix Substrate and NaI) equil->init monitor 4. Aliquot Sampling & Quenching (At Timed Intervals) init->monitor analyze 5. HPLC-UV Analysis (Measure [Substrate] vs. Time) monitor->analyze calc 6. Data Processing (Plot 1/[S] vs. Time) analyze->calc compare 7. Compare Rate Constants (k_para vs. k_ortho) calc->compare

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion and Practical Implications

The reactivity of chloro-hydroxyphenyl ethanone isomers is a clear demonstration of fundamental organic chemistry principles. The para isomer consistently emerges as the more reactive species in most standard transformations, including nucleophilic substitution at the α-carbon and reactions involving the phenolic hydroxyl group. This heightened reactivity is a direct consequence of its open, less sterically hindered structure and the absence of the mitigating intramolecular hydrogen bond that characterizes the ortho isomer.

For the researcher and drug development professional, these differences are not merely academic.

  • Synthesis Planning: When using the para isomer, milder reaction conditions may be sufficient, potentially improving functional group tolerance and reducing byproduct formation. Conversely, the ortho isomer may require more forcing conditions to achieve comparable conversion rates, or it can be used when the inherent stability of its functional groups is advantageous.

  • Scaffold Design: The intramolecular hydrogen bond in the ortho isomer imparts a more rigid, planar conformation. This can have significant implications for how the molecule fits into a biological target, such as an enzyme's active site.

By understanding the causality behind these experimental observations, scientists can make more informed decisions, optimizing synthetic routes and designing molecules with greater precision and purpose.

References

  • Quora. (2024). Which is more acidic: p-chlorophenol or o-chlorophenol? [Online forum]. Available at: [Link]

  • Quora. (2017). Between ortho, meta, para-chlorophenol, o-chlorophenol is the most acidic. Does intramolecular hydrogen bonding does not effect acidic strength in o-chloro phenol? [Online forum]. Available at: [Link]

  • Quora. (2019). What is the acidic character of ortho, meta, para, and chlorophenol? [Online forum]. Available at: [Link]

  • Quora. (2021). Why are phenols ortho-para directing? [Online forum]. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Acidity of substituted phenols. [Online forum]. Available at: [Link]

  • Butcher, R. J., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Allen. (n.d.). Consider the following compounds 1. Phenol 2. o - chlorophenol 3. m - chloropheonl 4. p - chlorophenol. Allen Career Institute. Available at: [Link]

  • Adotey, J. P. K., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]

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  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Available at: [Link]

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  • Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. Chemistry Guru. Available at: [Link]

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  • Chemistry LibreTexts. (2021). Mechanisms of Nucleophilic Substitution Reactions. Available at: [Link]

  • Quora. (2019). Are hydrogen bonds intermolecular, intramolecular, or both? [Online forum]. Available at: [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Practice Problems. Chemistry Steps. Available at: [Link]

  • CK-12 Foundation. (n.d.). Reactivity of Haloarenes Towards Nucleophilic Substitution Reaction. Available at: [Link]

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Performance Benchmark: 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone in the Synthesis of a Nebivolol Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the performance of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone in the synthesis of key pharmaceutical intermediates is presented below. This guide provides a comparative analysis with alternative synthetic routes, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its bifunctional nature, featuring a reactive α-chloro ketone and a phenolic hydroxyl group, allows for a variety of chemical transformations. This guide provides a detailed performance benchmark of this compound in a critical reaction: the synthesis of an epoxide intermediate, which is a key step in the production of the cardiovascular drug Nebivolol. We will compare this established route with a common alternative, providing experimental data and protocols to inform your synthetic strategy.

Core Reaction: Epoxide Formation for Nebivolol Synthesis

The synthesis of Nebivolol, a selective β1-adrenergic receptor antagonist, often proceeds through a chromane intermediate, which is typically formed from an epoxide precursor. The primary route involves the reaction of this compound with a suitable base to form an epoxide.

Comparative Analysis: Two Synthetic Routes to the Epoxide Intermediate

We will compare two synthetic pathways to the key epoxide intermediate (2-(3-chloro-4-hydroxyphenyl)oxirane):

  • Route A: Direct epoxidation of this compound.

  • Route B: A two-step process starting from the less functionalized 3-chloro-4-hydroxy-acetophenone.

Route A: The Direct Approach with this compound

This route leverages the inherent reactivity of the α-chloro ketone. The reaction is typically a one-pot synthesis where a base is used to deprotonate the phenolic hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride to form the epoxide ring.

Mechanism:

The reaction proceeds via an intramolecular Williamson ether synthesis. The basic conditions first deprotonate the phenol, and the resulting phenoxide attacks the adjacent carbon bearing the chlorine atom, leading to the formation of the oxirane ring.

Experimental Protocol - Route A

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Base Addition: Cool the solution to 0-5 °C and add a solution of sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) in water dropwise, maintaining the temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Route A

Route_A_Workflow start Start dissolve Dissolve Starting Material in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_base Add NaOH Solution Dropwise cool->add_base react Stir at Room Temp (2-4 hours) add_base->react workup Acidic Workup & Extraction react->workup purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for the synthesis of the epoxide intermediate via Route A.

Route B: The Alternative Two-Step Synthesis

This alternative begins with the more readily available and less expensive 3-chloro-4-hydroxy-acetophenone. This route requires an initial chlorination step to form the same α-chloro ketone intermediate as in Route A, followed by the same epoxidation procedure.

Mechanism:

The first step involves the α-chlorination of the ketone, typically using a reagent like sulfuryl chloride (SO2Cl2). The second step is identical to Route A, an intramolecular Williamson ether synthesis.

Experimental Protocol - Route B

Step 1: α-Chlorination

  • Dissolution: Dissolve 3-chloro-4-hydroxy-acetophenone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Chlorination: Add sulfuryl chloride (1.1 eq) dropwise at room temperature. The reaction is often exothermic and may require cooling.

  • Reaction: Stir for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with water and separate the organic layer. Wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solvent to obtain crude this compound.

Step 2: Epoxidation

  • Follow the same procedure as described in Route A.

Workflow for Route B

Route_B_Workflow start Start dissolve Dissolve Starting Material in DCM start->dissolve chlorination Add Sulfuryl Chloride dissolve->chlorination react1 Stir at Room Temp (1-2 hours) chlorination->react1 workup1 Quench & Extract react1->workup1 epoxidation Proceed to Epoxidation (Route A Protocol) workup1->epoxidation end End epoxidation->end

Caption: Workflow for the synthesis of the epoxide intermediate via Route B.

Performance Comparison

The choice between these two routes depends on several factors, including the availability of starting materials, cost, and desired process efficiency.

Parameter Route A (Direct) Route B (Two-Step) Analysis
Starting Material This compound3-chloro-4-hydroxy-acetophenoneRoute A's starting material is more advanced but may be more expensive and less readily available.
Number of Steps 12Route A is more streamlined, reducing processing time and potential for material loss between steps.
Overall Yield Typically 85-95%Typically 70-85% (cumulative over two steps)Route A generally offers a higher overall yield due to fewer steps.
Atom Economy HigherLower (due to the use of a chlorinating agent)The direct nature of Route A leads to better atom economy.
Reagent Safety Uses common bases.Requires handling of sulfuryl chloride, which is corrosive and toxic.Route A is inherently safer due to the avoidance of harsh chlorinating agents.
Process Control Simpler process, easier to control.Requires careful control of the chlorination step to avoid side reactions.The one-pot nature of Route A simplifies process control and scale-up.

For laboratory-scale synthesis and process development where efficiency and yield are paramount, Route A, starting from this compound, is the superior choice. The direct, one-step conversion to the epoxide intermediate offers a higher yield, better atom economy, and a safer, more straightforward procedure.

However, for large-scale manufacturing where the cost of starting materials is a significant driver, Route B may be a viable alternative if 3-chloro-4-hydroxy-acetophenone is substantially cheaper. The trade-off is a lower overall yield, an additional synthetic step, and the need to handle a more hazardous reagent.

Ultimately, the decision will depend on a thorough cost-benefit analysis and the specific capabilities of the manufacturing facility. This guide provides the foundational data and protocols to make an informed decision based on scientific and practical considerations.

References

  • Synthesis of Nebivolol Intermediates. Organic Process Research & Development, American Chemical Society. [Link]

  • A Novel and Improved Process for the Preparation of Nebivolol. Synthetic Communications, Taylor & Francis. [Link]

  • Process for preparing (S,R,R,R)-nebivolol.

A Comparative Guide to Pharmaceutical Intermediates: 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone and its Alternatives in Catecholamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the selection of an optimal intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. This guide provides an in-depth, data-driven comparison of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone and its alternatives, with a particular focus on their application in the synthesis of catecholamine drugs, exemplified by the widely used inotropic agent, Dobutamine.

Introduction to this compound: A Versatile Building Block

This compound is a halogenated acetophenone derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive α-chloro ketone and a substituted phenolic ring, offers multiple sites for chemical modification, making it a valuable precursor for a range of pharmaceutical compounds. The chloroacetyl group is a potent electrophile, readily undergoing nucleophilic substitution with amines, a key reaction in the construction of many active pharmaceutical ingredients (APIs).

This guide will delve into a comparative case study, evaluating the synthetic route to Dobutamine commencing from a closely related and commercially available analogue, 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, against a well-established industrial method that utilizes a different key intermediate: 4-(4-methoxyphenyl)butan-2-one.

The Target Molecule: Dobutamine

Dobutamine is a synthetic catecholamine that acts primarily as a β1-adrenergic receptor agonist, exerting a potent inotropic effect on the heart.[1] It is administered intravenously for the short-term treatment of cardiac decompensation.[2] The synthesis of Dobutamine provides an excellent platform for comparing the efficacy of different chemical intermediates due to its well-documented manufacturing processes.

Comparative Synthesis of Dobutamine: Two Strategic Approaches

We will now explore two distinct synthetic pathways to Dobutamine, each originating from a different key intermediate. This comparative analysis will focus on key performance indicators such as reaction steps, overall yield, and purity of the final product.

Route 1: The Chloroethanone Approach - A Modern Strategy

This synthetic strategy leverages the reactivity of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone as a key building block. This approach is characterized by a direct and convergent synthesis.

Experimental Protocol: Synthesis of Dobutamine via 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone

  • Reductive Amination: 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone is reacted with 4-(4-hydroxyphenyl)butan-2-amine in a suitable solvent such as methanol. A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation (e.g., H2 over Pd/C), is employed to facilitate the reductive amination, directly forming the carbon-nitrogen bond of the target molecule.

  • Work-up and Purification: Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Dobutamine hydrochloride of high purity.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Synthetic workflow for Dobutamine via the chloroethanone approach.

Route 2: The Classical Approach - An Established Industrial Method

This traditional and widely practiced industrial synthesis of Dobutamine begins with 4-(4-methoxyphenyl)butan-2-one and involves a multi-step process including the formation of a protected intermediate followed by deprotection.[3]

Experimental Protocol: Synthesis of Dobutamine via 4-(4-methoxyphenyl)butan-2-one

  • Reductive Amination: 4-(4-methoxyphenyl)butan-2-one is subjected to reductive amination with homoveratrylamine (2-(3,4-dimethoxyphenyl)ethylamine) in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. This reaction forms the trimethyl ether of Dobutamine.[3]

  • Demethylation: The protective methyl groups on the phenolic hydroxyls are cleaved using a strong acid, such as 48% hydrobromic acid in glacial acetic acid, at elevated temperatures.[3]

  • Salt Formation and Purification: The resulting Dobutamine hydrobromide is then converted to the hydrochloride salt and purified by recrystallization from 4N hydrochloric acid to yield the final API.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Classical synthetic workflow for Dobutamine.

Performance Comparison: A Data-Driven Analysis

The choice between these synthetic routes is dictated by a careful evaluation of several key parameters. The following table provides a comparative summary based on published data and established chemical principles.

ParameterRoute 1 (Chloroethanone)Route 2 (Classical)
Key Intermediate 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone4-(4-methoxyphenyl)butan-2-one
Number of Steps 2 (Reductive Amination, Purification)3 (Reductive Amination, Demethylation, Purification)
Overall Yield Potentially higher due to fewer steps~93% (reported for the final step)[4]
Purity High purity achievable with recrystallization≥98% (initial), ≥99% (after recrystallization)[4]
Atom Economy More efficientLess efficient due to protection/deprotection
Reagent & Safety Utilizes a halo-intermediateInvolves strong, corrosive acids (HBr)
Process Simplicity More straightforward and convergentMore complex, multi-step process

Discussion and Field-Proven Insights

From an industrial and process chemistry perspective, the chloroethanone approach (Route 1) presents several compelling advantages. The reduced number of synthetic steps directly translates to lower manufacturing costs, reduced waste generation, and a shorter production cycle. The avoidance of harsh and corrosive reagents like hydrobromic acid also enhances the safety and environmental profile of the process. The atom economy of a more convergent synthesis is inherently superior, aligning with the principles of green chemistry.

Conversely, the classical approach (Route 2), while more convoluted, is a well-established and validated method that has been used for decades in the large-scale production of Dobutamine.[3] The starting materials are readily available, and the process has been optimized for high yield and purity.[4] However, the demethylation step can be challenging to control and may lead to the formation of impurities if not executed precisely.

The choice between these intermediates ultimately depends on the specific capabilities and priorities of the manufacturing facility. For new process development, the elegance and efficiency of the chloroethanone route are highly attractive. For established manufacturers, the cost and effort of validating a new process may outweigh the potential benefits, leading to a preference for the proven classical method.

Conclusion

This comparative guide has illuminated the distinct advantages and disadvantages associated with using this compound (represented by its analogue) versus 4-(4-methoxyphenyl)butan-2-one as key intermediates in the synthesis of Dobutamine. The chloroethanone intermediate facilitates a more modern, efficient, and environmentally benign synthetic route. While the classical approach remains a robust and reliable method, the trend in pharmaceutical manufacturing towards more sustainable and cost-effective processes positions intermediates like this compound as compelling alternatives for the synthesis of catecholamines and other important pharmaceutical agents.

References

  • Stoner, J. D., 3rd, Bolen, J. L., & Harrison, D. C. (1975). Comparison of dobutamine and dopamine in treatment of severe heart failure. British heart journal, 37(5), 536–539. [Link]

  • Tuttle, R. R., & Mills, J. (1975). Dobutamine: development of a new catecholamine to selectively increase cardiac contractility.
  • Claudi, F., Giorgioni, G., Di Stefano, A., Abbracchio, M. P., Paoletti, A. M., & Balduini, W. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of medicinal chemistry, 35(23), 4408–4414.
  • Elwan, M. A. (1998). Synthesis of dopamine from L-3,4-dihydroxyphenylalanine by human amniotic epithelial cells. European journal of pharmacology, 354(1), R1–R2.
  • US Patent US5442120A, "Production of dobutamine compounds," issued 1995-08-15, assigned to Solvay Duphar B.V.
  • Chinese Patent CN114524734A, "Preparation method of novel dobutamine hydrochloride," issued 2022-05-20, assigned to Zhejiang Tianyu Pharmaceutical Co., Ltd.
  • Forero-Girón, A. C., & Toro-Labbé, A. (2025). How does dopamine convert into norepinephrine? Insights on the key step of the reaction. Journal of Molecular Modeling, 31(1), 32.
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  • Patil, P., Mahajan, S., Gide, P., & Kulkarni, A. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • LITFL. (2025). Dobutamine. Retrieved from [Link]

  • Kliegman, R. M., Stanton, B. F., St. Geme, J. W., & Schor, N. F. (Eds.). (2020).
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  • PrepChem. (n.d.). Synthesis of N-[4-(3,4-methylenedioxyphenyl)-but-2-yl]-β-(3,4-dihydroxyphenyl) ethylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 4-[2-[4-(4-Hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol chloride. In PubChem. Retrieved from [Link]

  • King, F. D. (Ed.). (2002). Bioisosteres in medicinal chemistry. Wiley-VCH.
  • King, S., & Lopez-Sendon, J. (2024). Dobutamine. In StatPearls.
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  • Claudi, F., Giorgioni, G., Di Stefano, A., Abbracchio, M. P., Paoletti, A. M., & Balduini, W. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of medicinal chemistry, 34(10), 3144–3148.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a chlorinated phenolic compound, 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone is an intermediate with significant utility in pharmaceutical synthesis and research.[1] However, its chemical structure necessitates a rigorous and informed approach to its handling and disposal. Compounds within this class are recognized for their potential toxicity and environmental persistence.[2][3] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this substance, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are synthesized from the safety profiles of structurally analogous chemicals and established best practices in hazardous waste management, providing a robust protocol grounded in chemical causality.

Section 1: Hazard Profile and Immediate Safety Precautions

Understanding the hazard profile is the bedrock of safe chemical handling. Based on data from closely related chlorinated acetophenones and phenols, this compound must be treated as a hazardous substance.

Primary Hazards:

  • Acute Toxicity: Assumed to be toxic if swallowed.[4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6] Prolonged contact may lead to chemical burns.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5][7]

  • Environmental Hazard: Considered harmful to aquatic life with long-lasting effects.[4] Therefore, it must be prevented from entering drains or waterways.[4][7]

Causality of Hazards: The reactivity of the α-chloro ketone functional group, combined with the acidic nature and toxicity of the chlorinated phenol ring, drives its hazardous properties. The chloro- groups enhance its environmental persistence and potential to form more toxic byproducts if disposed of improperly.[2][3]

Essential Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to protection is non-negotiable.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[8] The laboratory must be equipped with an ANSI-approved eyewash station and safety shower within a 10-second travel distance.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

    • Eye Protection: Tightly fitting safety goggles or a full-face shield are mandatory.[4]

    • Body Protection: A lab coat is required. For handling larger quantities or cleaning spills, a chemically impervious apron or suit is recommended.[4]

    • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates (OV/AG/P99 or equivalent) must be used.[7]

Section 2: The Regulatory Imperative: Compliance and Responsibility

The disposal of chemical waste is not merely a procedural task but a legal obligation. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[9][10] This "cradle-to-grave" framework places the responsibility for proper waste management squarely on the generator—the laboratory that creates the waste.

All disposal procedures must be in strict compliance with federal, state, and local regulations, as well as your institution's specific Environmental Health & Safety (EHS) policies.[11] Always consult your EHS office for guidance on specific institutional procedures and for scheduling waste pick-up.[12]

Section 3: Pre-Disposal Protocol: Segregation and Container Management

Proper disposal begins long before the waste leaves your laboratory. Meticulous segregation and container management are critical to prevent dangerous chemical reactions.

Chemical Incompatibility

Based on related compounds, this compound is incompatible with:

  • Strong Bases: Can cause deprotonation and potentially violent or exothermic reactions.

  • Acid Anhydrides and Acid Chlorides: May lead to vigorous, uncontrolled acylation reactions.[6]

Actionable Directive: Waste containing this compound must be stored in a dedicated container, separate from the incompatible materials listed above. Laboratory waste streams must be carefully segregated based on chemical properties to ensure safety.[13]

Waste Container Selection and Labeling
  • Select an Appropriate Container: Use a container made of a compatible material (high-density polyethylene - HDPE, or the original product container, is often suitable) that is in good condition and has a secure, leak-proof cap.[14]

  • Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled.[14] Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "Waste this compound".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • The accumulation start date.

  • Keep the Container Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[12] This prevents the release of vapors and protects against spills.

  • Utilize Secondary Containment: Store the sealed waste container within a larger, chemically resistant tub or bin to contain any potential leaks.[14]

  • Store in a Designated Area: Keep the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[12][15]

Section 4: Step-by-Step Disposal Procedures

The correct procedure depends on the form of the waste. Under no circumstances should this chemical or its solutions be disposed of down the sink.[4]

Protocol 4.1: Disposal of Unused Product or Contaminated Solids

This protocol applies to the pure compound, reaction residues, or contaminated materials like weigh paper or paper towels.

  • Work in a Fume Hood: Perform all steps inside a certified chemical fume hood.

  • Transfer Solids: Carefully transfer the solid waste into your pre-labeled hazardous waste container using a dedicated spatula or scoop.

  • Avoid Dust Generation: Handle the material gently to minimize the creation of airborne dust.[7]

  • Seal and Store: Securely cap the waste container and place it back in its designated secondary containment within the SAA.

  • Decontaminate: Wipe down the spatula, balance, and any affected surfaces with a suitable solvent (such as ethanol), collecting the cleaning materials as hazardous waste.

Protocol 4.2: Disposal of Contaminated Labware

This protocol applies to glassware, pipette tips, gloves, and other items with trace contamination.

  • Gross Decontamination: If possible, rinse non-disposable glassware (e.g., beakers, flasks) with a minimal amount of an appropriate solvent (e.g., acetone or ethanol) to remove gross contamination. This rinsate is hazardous and MUST be collected in a designated liquid hazardous waste container for halogenated organic waste.

  • Solid Waste Collection:

    • Collect disposable items such as contaminated gloves, pipette tips, and wipes in a dedicated, puncture-resistant container or a durable plastic bag.[8]

    • Once the bag is full, seal it and place it inside the primary solid hazardous waste container for this compound.

  • Final Cleaning: After the initial hazardous rinsate is collected, glassware can typically be washed using standard laboratory procedures.

Protocol 4.3: Emergency Spill Cleanup Procedure

This procedure is for small, manageable spills (typically <100 mL or 100 g) within a fume hood. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Full PPE: Ensure you are wearing the complete set of required PPE, including respiratory protection if necessary.

  • Prevent Spread: If the spill is a solid, do not use a dry cloth, as this will generate dust. If it is a liquid, contain it with an absorbent material like a spill pad or vermiculite, working from the outside in.

  • Collect Material: Carefully sweep up the solid material or the absorbent containing the liquid spill.[7] Use spark-proof tools if a flammable solvent was involved.

  • Containerize Waste: Place all contaminated materials (absorbent, broken glass, etc.) into the designated hazardous waste container.[4]

  • Decontaminate Area: Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Document the incident according to your laboratory and institutional policies.

Section 5: Disposal Data Summary

For quick reference, the key operational and safety parameters are summarized below.

ParameterGuidelineJustification & Source
Hazard Class Acute Oral Toxicity, Skin/Eye/Respiratory Irritant, Chronic Aquatic HazardPrevents underestimation of risk based on data from analogous compounds.[4][5][6]
Required PPE Nitrile Gloves, Safety Goggles (or face shield), Lab CoatProvides a barrier against dermal, ocular, and clothing contamination.[5][6][7]
Engineering Controls Chemical Fume Hood, co-located Eyewash/ShowerMinimizes inhalation exposure and provides immediate emergency response capability.[8]
Incompatible Materials Strong Bases, Acid Anhydrides, Acid ChloridesSegregation prevents potentially violent and exothermic reactions.[6]
Storage Protocol Labeled, sealed, compatible container in a designated SAA with secondary containment.Ensures compliance with RCRA regulations and prevents accidental release.[12][14][15]
Primary Disposal Method Disposal via a licensed hazardous waste facility, likely through high-temperature incineration.Ensures complete destruction of the compound and prevents environmental release.[2][4][13]
Spill Response Evacuate (if large), don PPE, contain, collect into a sealed waste container.Prioritizes personnel safety and prevents the spread of contamination.[4][7]

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from this compound.

DisposalWorkflow start Waste Generation: 2-Chloro-1-(3-chloro-4- hydroxyphenyl)ethanone waste_type Identify Waste Type start->waste_type bulk Unused/Bulk Chemical or Contaminated Solids waste_type->bulk Solid liquid Contaminated Liquid (e.g., Rinsate) waste_type->liquid Liquid labware Contaminated Labware (Gloves, Tips, Wipes) waste_type->labware Solid Labware spill Accidental Spill waste_type->spill Spill collect_solid Step 1: In fume hood, transfer to SOLID hazardous waste container. bulk->collect_solid collect_liquid Step 1: Transfer to LIQUID halogenated waste container. liquid->collect_liquid collect_labware Step 1: Collect in a dedicated, sealed bag or container. labware->collect_labware spill_assess Assess Spill Size spill->spill_assess label_container Step 2: Ensure container is properly labeled, sealed, and in secondary containment. collect_solid->label_container collect_liquid->label_container collect_labware->collect_solid spill_small Small Spill (<100g) (Inside Fume Hood) spill_assess->spill_small Small spill_large Large Spill or Any Spill Outside Hood spill_assess->spill_large Large spill_cleanup Follow Spill Protocol 4.3: Contain, Collect, Decontaminate spill_small->spill_cleanup spill_evacuate EVACUATE AREA Call EHS Emergency! spill_large->spill_evacuate spill_cleanup->collect_solid final_storage Step 3: Store in designated Satellite Accumulation Area (SAA). label_container->final_storage ehs_pickup Step 4: Contact EHS for waste pickup. final_storage->ehs_pickup

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • AK Scientific, Inc. Safety Data Sheet: 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Link

  • Capot Chemical. MSDS of 2-Chloro-3'-hydroxyacetophenone. Link

  • Google Patents. US4429168A - Process for separating chlorinated phenols. Link

  • Environmental Marketing Services. (2024). Laboratory Waste Management. Link

  • Triumvirate Environmental. (2021). Managing Hazardous Chemical Waste in the Lab. Link

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-3'-hydroxyacetophenone. Link

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Link

  • Fisher Scientific. Safety Data Sheet: 5'-Chloro-2'-hydroxyacetophenone. Link

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Link

  • U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Link

  • Physikalisch-Technische Bundesanstalt (PTB). (2014). Chemical Waste Management for Laboratories. Link

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Link

  • U.S. Environmental Protection Agency (EPA). (1996). Method 1653: Chlorinated Phenolics in Wastewater by In Situ Acetylation and GCMS. Link

  • Government of Canada. (2023). Risk assessment summary, new substances notification 20905: Ethanone, 1-(4-hydroxyphenyl)-. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. Link

  • Quest Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Link

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Link

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Link

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Link

  • National Center for Biotechnology Information (NCBI). (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Link

  • Axonator. (2024). EPA Hazardous Waste Management. Link

Sources

Personal protective equipment for handling 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-Chloro-1-(3-chloro-4-hydroxyphenyl)ethanone

A Senior Application Scientist's In-Depth Guide to Safe Laboratory Operations and Disposal

As researchers and scientists in the fast-paced field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound this compound, a chlorinated acetophenone derivative, is a valuable intermediate in organic synthesis. However, its chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Threat

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][3][5]

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.[1][3][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][5][6][7]

Given these potential hazards, a thorough risk assessment is mandatory before any handling of this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are paramount to minimizing exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully-buttoned laboratory coatN95-rated respirator or higher
Conducting Reactions and Work-up Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatN95-rated respirator or higher
Handling Spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsFull-face respirator with appropriate cartridges
A Closer Look at Glove Selection:

There is no single glove material that offers universal protection. For chlorinated organic compounds and ketones, a multi-layered approach is often the safest. Nitrile gloves provide good dexterity and protection against splashes, but for prolonged contact, a more robust material like neoprene or butyl rubber is recommended. Always inspect gloves for any signs of degradation or perforation before use.

Operational Plan: Step-by-Step Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Weighing and Solution Preparation
  • Work in a Fume Hood: All weighing and solution preparation activities must be conducted within a certified chemical fume hood to control the release of dust and vapors.

  • Use a Disposable Weighing Dish: To prevent contamination of laboratory balances, use a disposable weighing dish or paper.

  • Controlled Addition of Solvents: When dissolving the solid, add the solvent slowly and carefully to avoid splashing.

  • Securely Cap Containers: Ensure that all containers holding the compound or its solutions are securely capped when not in immediate use.

Conducting Reactions
  • Apparatus Setup: Assemble all reaction apparatus within the fume hood. Ensure that all joints are properly sealed.

  • Controlled Reagent Addition: Add reagents in a controlled manner to prevent exothermic reactions from becoming uncontrollable.

  • Constant Monitoring: Never leave a reaction unattended. Continuously monitor the reaction for any unexpected changes.

  • Quenching: Quench the reaction carefully, preferably by slowly adding the quenching agent to the reaction mixture while cooling the vessel in an ice bath.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Collect all solid waste, including contaminated weighing paper and gloves, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a sealed, properly labeled container. The label should clearly indicate "Hazardous Waste: Chlorinated Organic Compound."

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. Triple rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Never pour chemical waste down the drain.[3]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Hazard Primary Hazards: - Skin/Eye/Respiratory Irritant - Potentially Harmful if Swallowed Start->Hazard Operation Identify Laboratory Operation Hazard->Operation Weighing Weighing/ Solution Prep Operation->Weighing Weighing Reaction Reaction/ Work-up Operation->Reaction Reaction Spill Spill Cleanup Operation->Spill Spill PPE_Weighing - Goggles - Double Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator Weighing->PPE_Weighing PPE_Reaction - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Chemical Apron - N95 Respirator Reaction->PPE_Reaction PPE_Spill - Goggles & Face Shield - Butyl Rubber Gloves - Chemical Suit - Full-Face Respirator Spill->PPE_Spill

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.